tert-Butyl (4-iodobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOGHNVYHTFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701756 | |
| Record name | tert-Butyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262278-40-0 | |
| Record name | tert-Butyl (4-iodobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (4-iodobutyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a reactive primary iodide, makes it a valuable linker for the synthesis of complex molecular architectures, particularly in the field of targeted protein degradation.
Chemical Properties and Data
This compound is a synthetic organic compound that serves as a versatile building block. The presence of a terminal iodine atom and a carbamate-protected amine on a flexible four-carbon chain allows for sequential and site-selective chemical modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262278-40-0 | [1][2] |
| Molecular Formula | C₉H₁₈INO₂ | [2] |
| Molecular Weight | 299.15 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol (B129727) (Predicted) | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol (B41920). The following is a representative experimental protocol based on standard organic synthesis methodologies.
Step 1: Boc Protection of 4-Amino-1-butanol
This procedure involves the protection of the primary amine of 4-amino-1-butanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Materials:
-
4-amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.
-
Step 2: Iodination of tert-Butyl (4-hydroxybutyl)carbamate
This step converts the terminal hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction.
-
Materials:
-
tert-Butyl (4-hydroxybutyl)carbamate
-
Triphenylphosphine (B44618) (PPh₃)
-
Iodine (I₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dichloromethane at 0 °C, add iodine (1.5 equivalents) portion-wise.
-
Stir the resulting yellow suspension for 15 minutes at 0 °C.
-
Add a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the mixture.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.55 | br s | 1H | -NH- |
| ~3.20 | t | 2H | -CH₂-I |
| ~3.10 | q | 2H | -CH₂-NH- |
| ~1.85 | p | 2H | -CH₂-CH₂-I |
| ~1.55 | p | 2H | -CH₂-CH₂-NH- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | -C=O (carbamate) |
| ~79.2 | -C(CH₃)₃ |
| ~40.5 | -CH₂-NH- |
| ~33.5 | -CH₂-CH₂-I |
| ~30.3 | -CH₂-CH₂-NH- |
| ~28.4 | -C(CH₃)₃ |
| ~6.5 | -CH₂-I |
Table 4: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3340 | Medium | N-H stretch | Carbamate |
| 2975-2850 | Strong | C-H stretch | Alkyl |
| ~1690 | Strong | C=O stretch (Amide I) | Carbamate |
| ~1520 | Strong | N-H bend (Amide II) | Carbamate |
| ~1250 | Strong | C-N stretch / O=C-O stretch | Carbamate |
| ~1160 | Strong | C-O stretch | Carbamate |
| ~650 | Medium | C-I stretch | Alkyl Iodide |
Applications in Drug Development
This compound is a valuable bifunctional linker in drug discovery, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The this compound linker serves to connect the "warhead" (a ligand that binds to the target protein) to the E3 ligase ligand. The four-carbon chain provides flexibility and appropriate spacing, which is often crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal iodide is a reactive handle for attaching one of the ligands via nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for the attachment of the second ligand.
Caption: General mechanism of action for a PROTAC utilizing a linker such as this compound.
The workflow for utilizing this compound in the synthesis of a PROTAC generally involves the following steps:
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
Safety and Handling
Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical building block, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature allows for the straightforward and controlled synthesis of complex molecules like PROTACs. While comprehensive experimental data on its physical properties are limited, its chemical reactivity is well-understood, enabling its effective use in drug discovery and medicinal chemistry research. Further characterization of this compound would be beneficial to the scientific community.
References
In-Depth Technical Guide: tert-Butyl (4-iodobutyl)carbamate
CAS Number: 262278-40-0
This technical guide provides a comprehensive overview of tert-butyl (4-iodobutyl)carbamate, a bifunctional linker molecule crucial for synthesizing complex chemical structures, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs).
Core Data Presentation
The key physicochemical and computed properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 262278-40-0 | [1] |
| Molecular Formula | C₉H₁₈INO₂ | [1] |
| Molecular Weight | 299.15 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Storage Condition | -20°C | [1] |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate (B1210297). | |
| Boiling Point (Predicted) | 308.8 ± 25.0 °C | [2] |
| Density (Predicted) | 1.228 g/cm³ | [2] |
| pKa (Predicted) | 12.76 ± 0.46 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available 4-amino-1-butanol (B41920). The synthetic pathway involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the hydroxyl group to an iodide.
Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
This initial step involves the protection of the primary amine of 4-amino-1-butanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Experimental Protocol:
-
Materials:
-
4-amino-1-butanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of THF and add it dropwise to the stirred reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, tert-butyl (4-hydroxybutyl)carbamate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.[3]
-
Step 2: Synthesis of this compound via Finkelstein Reaction
The hydroxyl group of tert-butyl (4-hydroxybutyl)carbamate is converted to an iodide. This is typically achieved via a Finkelstein reaction, where an intermediate alkyl bromide or tosylate is treated with an iodide salt.[4][5] A plausible route involves the conversion of the alcohol to a bromide followed by an exchange reaction.
Experimental Protocol (via bromination and Finkelstein reaction):
-
Materials:
-
tert-Butyl (4-hydroxybutyl)carbamate
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Diatomaceous earth
-
Hexane
-
Ethyl acetate
-
-
Procedure for Bromination:
-
Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 equivalent) in anhydrous THF.
-
Add triphenylphosphine (1.9 equivalents).
-
Slowly add carbon tetrabromide (1.9 equivalents) while stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with ether.
-
Concentrate the filtrate under reduced pressure to obtain crude tert-butyl (4-bromobutyl)carbamate.[2]
-
-
Procedure for Finkelstein Reaction:
-
Dissolve the crude tert-butyl (4-bromobutyl)carbamate in anhydrous acetone or DMF.
-
Add sodium iodide (a slight excess, e.g., 1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product as a white to off-white solid.
-
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] The molecule possesses two key functionalities: a Boc-protected amine and a reactive alkyl iodide. The alkyl iodide serves as an electrophile for nucleophilic substitution reactions, allowing for the attachment to a warhead (a ligand for the POI) or an E3 ligase ligand. The Boc-protected amine, after deprotection, provides a nucleophilic site for further conjugation.
General Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker typically involves a multi-step process:
-
Alkylation: The alkyl iodide end of the linker is reacted with a nucleophilic handle on either the POI ligand or the E3 ligase ligand. Common nucleophiles include phenols, amines, or thiols.
-
Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to expose the primary amine.
-
Conjugation: The newly exposed amine is then coupled to the other component of the PROTAC (either the E3 ligase ligand or the POI ligand) through an amide bond formation or other suitable conjugation chemistry.
Experimental Protocol: Alkylation of a Phenolic Warhead
This protocol describes the attachment of the linker to a phenolic moiety on a hypothetical warhead molecule.
-
Materials:
-
Phenolic Warhead (e.g., a tyrosine kinase inhibitor)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the phenolic warhead (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-warhead conjugate.
-
Experimental Protocol: Boc-Deprotection and Amide Coupling
This protocol outlines the subsequent deprotection and coupling to an E3 ligase ligand containing a carboxylic acid.
-
Materials:
-
Linker-warhead conjugate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid (e.g., a derivative of Thalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure for Boc-Deprotection:
-
Dissolve the linker-warhead conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step.
-
-
Procedure for Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3-4 equivalents).
-
Add the deprotected linker-warhead conjugate (as the salt, 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract the PROTAC molecule with ethyl acetate.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the pure product.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its application in PROTAC synthesis.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-iodobutyl)carbamate, a bifunctional linker molecule of significant interest in organic synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide presents a combination of information on its closely related bromo-analog, tert-butyl (4-bromobutyl)carbamate, and proposes detailed synthetic protocols for the target molecule based on established chemical transformations.
Core Data Presentation
This compound is a valuable synthetic intermediate, featuring a Boc-protected amine and a reactive primary iodide. The Boc group offers a stable yet easily removable protecting group for the amine functionality, while the iodo group serves as an excellent leaving group for nucleophilic substitution reactions, making it a versatile building block for the introduction of a four-carbon amino linker into various molecular scaffolds.[1][2]
Physicochemical Properties
| Property | Value (for tert-Butyl (4-bromobutyl)carbamate) | Reference |
| Molecular Formula | C₉H₁₈BrNO₂ | [3][4] |
| Molecular Weight | 252.15 g/mol | [3][4] |
| CAS Number | 164365-88-2 | [3][4][5] |
| Appearance | Off-white low melting solid | [4][6] |
| Boiling Point | 308.8 ± 25.0 °C (Predicted) | [4] |
| Density | 1.228 g/cm³ (Predicted) | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | [4] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not published. The following are the reported spectroscopic data for tert-butyl (4-bromobutyl)carbamate, which can serve as a reference for the expected spectral characteristics of the iodo-analog.
¹H NMR Spectroscopy (Anticipated for this compound)
The proton NMR spectrum of this compound is expected to be very similar to its bromo-counterpart, with slight downfield shifts for the protons on the carbon bearing the iodine atom and the adjacent methylene (B1212753) group.
| Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Assignment (for tert-butyl (4-bromobutyl)carbamate) | Reference |
| ~3.41 | t | 2H | -CH₂-Br | [7] |
| ~3.13 | q | 2H | -NH-CH₂- | [7] |
| ~1.88 | p | 2H | -CH₂-CH₂-Br | [7] |
| ~1.63 | p | 2H | -NH-CH₂-CH₂- | [7] |
| 1.44 | s | 9H | -C(CH₃)₃ | [7] |
| ~4.5 (broad) | s | 1H | -NH- | [7] |
¹³C NMR Spectroscopy (Anticipated for this compound)
The carbon bearing the iodine atom in the iodo-analog is expected to show a significant upfield shift compared to the carbon bearing the bromine atom in the bromo-analog.
| Chemical Shift (δ) ppm (CDCl₃) | Assignment (for tert-butyl (4-bromobutyl)carbamate) | Reference |
| 155.9 | C=O (carbamate) | [3] |
| 79.2 | -C(CH₃)₃ | [3] |
| 40.5 | -NH-CH₂- | [3] |
| 33.7 | -CH₂-Br | [3] |
| 30.9 | -CH₂-CH₂-Br | [3] |
| 28.4 | -C(CH₃)₃ | [3] |
| 27.9 | -NH-CH₂-CH₂- | [3] |
Mass Spectrometry (Anticipated for this compound))
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (299.14 g/mol ).
Experimental Protocols
While a specific published protocol for the synthesis of this compound is not available, two highly plausible synthetic routes are presented below.
Method 1: Synthesis via Finkelstein Reaction from tert-Butyl (4-bromobutyl)carbamate
This method involves the synthesis of the bromo-analog followed by a halide exchange reaction.
Step 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate from 4-(tert-Butoxycarbonylamino)-1-butanol [4][6]
-
Materials:
-
4-(tert-Butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution.
-
Slowly add carbon tetrabromide (1.9 eq) with stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford tert-butyl (4-bromobutyl)carbamate as a white solid.
-
Step 2: Synthesis of this compound via Finkelstein Reaction [8][9]
-
Materials:
-
tert-Butyl (4-bromobutyl)carbamate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (a slight excess, e.g., 1.2-1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction can be monitored by TLC. The precipitation of sodium bromide indicates the progress of the reaction.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
-
Method 2: Direct Synthesis from 4-(tert-Butoxycarbonylamino)-1-butanol
This proposed method adapts the procedure for the bromo-analog by using an iodinating reagent system.
-
Materials:
-
4-(tert-Butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
-
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the iodinating agent in situ.
-
Add a solution of 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described above.
Applications in Research and Drug Development
This compound serves as a versatile linker in the synthesis of various biologically active molecules. The presence of the reactive iodide allows for its conjugation to nucleophilic moieties on target molecules, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further functionalization. This makes it a valuable tool for:
-
PROTACs (Proteolysis Targeting Chimeras): The linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): It can be part of a linker system to attach a cytotoxic payload to an antibody.
-
Fragment-Based Drug Discovery (FBDD): The linker can be used to connect different molecular fragments to generate more potent lead compounds.
-
Synthesis of Novel Scaffolds: The bifunctional nature of the molecule allows for the construction of complex molecular architectures.
References
- 1. tert-Butyl carbamate [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 5. 164365-88-2 Cas No. | tert-Butyl (4-bromobutyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 6. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]
- 7. tert-butyl (4-bromobutyl)carbamate(164365-88-2) 1H NMR [m.chemicalbook.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for tert-butyl (4-iodobutyl)carbamate, a key building block in organic synthesis, particularly in the development of novel therapeutics. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from a closely related analogue, tert-butyl (4-bromobutyl)carbamate, to provide valuable insights into its solubility profile. Furthermore, standardized experimental protocols for solubility determination are detailed to empower researchers to generate precise data for their specific applications.
Core Synthesis and Properties
This compound is a bifunctional molecule featuring a carbamate-protected amine and a terminal iodo group. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile intermediate in multi-step syntheses. The primary iodoalkane functionality serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of various functionalities.
Estimated Solubility Profile
The following table summarizes the qualitative solubility of tert-butyl (4-bromobutyl)carbamate, which can be used as a reasonable estimate for this compound.
| Solvent | Estimated Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Methanol | Slightly Soluble |
It is crucial to note that this data is for the bromo-analogue and should be used as a qualitative guideline. Experimental verification is highly recommended for any application requiring precise solubility values.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocol, based on the conventional shake-flask method, is recommended.[6][7] This method is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid has reached a steady state.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter into a clean vial. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
This structured approach ensures the generation of reliable and reproducible solubility data, which is fundamental for successful drug formulation, process development, and various research applications.
References
Navigating the Stability of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (4-iodobutyl)carbamate, a key reagent in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering critical information to ensure the compound's integrity and performance in experimental settings.
Introduction
This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. It incorporates a Boc-protected amine and an alkyl iodide, making it a versatile building block. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, which can be removed under mild acidic conditions[1][2]. The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions[1][2]. Given its reactive nature, understanding the stability and proper handling of this compound is paramount to achieving reliable and reproducible experimental outcomes.
Chemical Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in the public domain, its stability can be inferred from the nature of its functional groups and from data on similar carbamate (B1207046) compounds. The primary points of reactivity are the Boc-protected amine and the carbon-iodine bond.
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, exposure to acids will likely lead to deprotection, yielding the corresponding primary amine. The alkyl iodide moiety is susceptible to nucleophilic attack and can also be sensitive to light.
For a related compound, tert-Butyl carbamate, the safety data sheet indicates that it is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.
Recommended Storage and Handling
To maintain the quality and stability of this compound, the following storage and handling guidelines are recommended.
Storage Conditions
Proper storage is crucial to prevent degradation. The primary recommendation is to store the compound at -20°C [1]. For other similar carbamate compounds, storage in a dry, cool, and well-ventilated place with the container tightly closed is advised[3].
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize degradation and maintain long-term stability. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and air. |
| Light | Protect from light. | Alkyl iodides can be light-sensitive. |
Handling Precautions
Standard laboratory safety protocols should be followed when handling this compound.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors[3][4][5].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[3][5][6].
-
Hygiene: Avoid contact with skin and eyes[3][4]. Wash hands thoroughly after handling[3][6].
Potential Degradation Pathways
While specific experimental data on the degradation of this compound is limited, two primary degradation pathways can be anticipated based on its structure.
Potential degradation pathways for this compound.
-
Acid-Catalyzed Deprotection: The Boc group is susceptible to cleavage under mild acidic conditions, which would result in the formation of 4-iodobutan-1-amine, isobutylene, and carbon dioxide[1][2].
-
Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound susceptible to reaction with various nucleophiles[1][2]. This can lead to the formation of a variety of substitution products, depending on the reaction conditions and the nucleophiles present.
Experimental Protocols for Stability Assessment
While specific protocols for this compound were not found, general methodologies for assessing the stability of chemical compounds can be applied.
Workflow for Stability Testing
A general experimental workflow for assessing chemical stability.
A typical stability study would involve:
-
Sample Preparation: Preparing multiple, identical samples of the compound.
-
Exposure to Stress Conditions: Subjecting the samples to a range of conditions, such as elevated temperatures, different humidity levels, and exposure to light of various wavelengths.
-
Time-Point Analysis: Analyzing the samples at predetermined time intervals using analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify the structure of any degradants.
-
Data Analysis: Calculating the rate of degradation under each condition to establish a stability profile.
Conclusion
The stability of this compound is critical for its successful application in research and development. While detailed, specific stability data is not widely published, understanding its inherent chemical properties allows for the establishment of best practices for storage and handling. Adherence to the recommended storage conditions, particularly low temperature and protection from light and moisture, is essential to ensure the compound's integrity. Researchers should be mindful of its sensitivity to acidic conditions and nucleophiles to avoid unintended reactions and degradation. By following these guidelines, the scientific community can continue to effectively utilize this versatile reagent in the advancement of chemical synthesis and drug discovery.
References
An In-depth Technical Guide to tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of tert-Butyl (4-iodobutyl)carbamate. This bifunctional molecule is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its structure incorporates a terminal iodine atom, a versatile functional group for nucleophilic substitution and cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine, which can be readily deprotected under acidic conditions.
Molecular Structure and Properties
This compound is characterized by a four-carbon aliphatic chain linking an iodo group and a Boc-protected amine. This structure makes it an ideal linker molecule for introducing a protected primary amine into a target structure.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(4-iodobutyl)carbamate | N/A |
| CAS Number | 262278-40-0 | [1] |
| Chemical Formula | C9H18INO2 | [1] |
| Molecular Weight | 299.2 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCI | N/A |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from analogous compounds. |
| Melting Point | Not available | Data for the analogous tert-butyl (4-bromobutyl)carbamate is not widely reported. |
| Boiling Point | Not available | Likely high due to molecular weight and polar functional groups. |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), ethyl acetate, and THF. | Inferred from general solubility of similar organic molecules. |
| Storage | -20°C | [1] |
Spectroscopic Data (Inferred)
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.55 | br s | 1H | NH |
| 3.19 | t, J = 6.8 Hz | 2H | I-CH₂- |
| 3.11 | q, J = 6.4 Hz | 2H | -CH₂-NHBoc |
| 1.85 | p, J = 7.2 Hz | 2H | I-CH₂-CH₂- |
| 1.55 | p, J = 6.8 Hz | 2H | -CH₂-CH₂-NHBoc |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 156.0 | C=O (carbamate) |
| 79.1 | -C(CH₃)₃ |
| 40.5 | -CH₂-NHBoc |
| 33.5 | I-CH₂-CH₂- |
| 30.3 | -CH₂-CH₂-NHBoc |
| 28.4 | -C(CH₃)₃ |
| 6.5 | I-CH₂- |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3340-3360 | N-H stretch |
| 2975-2985 | C-H stretch (asymmetric, t-butyl) |
| 2860-2870 | C-H stretch (symmetric) |
| 1680-1700 | C=O stretch (carbamate) |
| 1510-1530 | N-H bend |
| 1160-1180 | C-O stretch |
| ~500 | C-I stretch |
Experimental Protocols
A plausible synthesis for this compound involves a two-step process starting from 4-amino-1-butanol (B41920). The first step is the protection of the amino group with a Boc group, followed by the conversion of the hydroxyl group to an iodo group.
Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
This procedure is adapted from the synthesis of similar N-Boc protected amino alcohols.
-
Materials: 4-amino-1-butanol, di-tert-butyl dicarbonate (B1257347) (Boc₂O), dichloromethane (DCM), sodium bicarbonate (NaHCO₃) solution (saturated), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred solution of the amino alcohol at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure tert-butyl (4-hydroxybutyl)carbamate.
-
Step 2: Synthesis of this compound (Appel Reaction)
This procedure is a common method for converting alcohols to alkyl iodides.
-
Materials: tert-Butyl (4-hydroxybutyl)carbamate, triphenylphosphine (B44618) (PPh₃), iodine (I₂), dichloromethane (DCM), sodium thiosulfate (B1220275) solution (saturated).
-
Procedure:
-
To a stirred solution of triphenylphosphine (1.5 eq) in dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise.
-
To this mixture, add a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in medicinal chemistry and organic synthesis. The presence of two distinct reactive sites allows for sequential and site-selective modifications.
-
Linker Moiety: It is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and an E3 ligase ligand.
-
Introduction of a Primary Amine: The Boc-protected amine can be deprotected under mild acidic conditions, revealing a primary amine that can be further functionalized.
-
Nucleophilic Substitution and Cross-Coupling: The iodo group is an excellent leaving group, making it suitable for a variety of nucleophilic substitution reactions. It also participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
The versatility of this compound makes it an indispensable tool for the synthesis of complex molecules with diverse biological activities.
References
Spectroscopic and Synthetic Profile of tert-Butyl (4-iodobutyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for tert-butyl (4-iodobutyl)carbamate. This compound is a valuable bifunctional molecule, incorporating a terminal iodide that serves as a versatile leaving group for nucleophilic substitution and a Boc-protected amine, facilitating its use in peptide synthesis and as a linker in the development of pharmaceutical agents. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures.
Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl chain, the tert-butyl group, and the amine proton. The electron-withdrawing effect of the iodine atom will cause a downfield shift for the adjacent methylene (B1212753) protons.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.8 | br s | 1H | -NH - |
| 3.21 | t | 2H | I-CH₂ -CH₂- |
| 3.11 | q | 2H | -CH₂-NH - |
| 1.87 | p | 2H | I-CH₂-CH₂ - |
| 1.61 | p | 2H | -CH₂ -CH₂-NH- |
| 1.44 | s | 9H | -C(CH₃ )₃ |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the iodine will be significantly shifted downfield compared to a typical alkyl carbon, while the carbonyl carbon of the carbamate (B1207046) group will appear at the lower end of the spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C =O (carbamate) |
| 79.1 | -C (CH₃)₃ |
| 40.4 | -C H₂-NH- |
| 33.5 | I-CH₂-C H₂- |
| 28.4 | -C(C H₃)₃ |
| 6.6 | I-C H₂- |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate functional group, as well as the C-H stretching and bending vibrations of the alkyl groups.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3340 | Strong, broad | N-H stretch | Carbamate |
| 2975, 2930, 2870 | Strong | C-H stretch (asymmetric and symmetric) | Alkyl |
| ~ 1690 | Strong | C=O stretch (Amide I) | Carbamate |
| ~ 1520 | Strong | N-H bend (Amide II) | Carbamate |
| ~ 1390, 1365 | Medium | C-H bend (gem-dimethyl) | tert-Butyl |
| ~ 1250 | Strong | C-N stretch | Carbamate |
| ~ 1170 | Strong | O-C stretch | Carbamate |
| ~ 600 | Medium | C-I stretch | Alkyl iodide |
Sample preparation: Thin film or KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Fragmentation will likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Ion | Fragmentation Pathway |
| 300.06 | [M+H]⁺ | Protonated molecular ion |
| 244.00 | [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl group |
| 200.00 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |
| 172.95 | [C₄H₉IN]⁺ | Cleavage of the carbamate |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol (B41920): Boc protection of the amine followed by iodination of the hydroxyl group.
Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
Materials:
-
4-Amino-1-butanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.
Synthesis of this compound
Materials:
-
tert-Butyl (4-hydroxybutyl)carbamate
-
Iodine (I₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
tert-Butyl (4-iodobutyl)carbamate safety and handling information
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-iodobutyl)carbamate
Disclaimer: Specific safety data for this compound (CAS No. 262278-40-0) is not extensively available. This guide has been compiled using information from structurally related compounds, including other carbamates and organic iodides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for detailed and definitive safety information before handling this compound. This document should be used as a supplementary resource for risk assessment, not as a replacement for a substance-specific SDS.
Chemical Identification and Properties
This compound is a bifunctional organic compound containing a Boc-protected amine and an alkyl iodide.[1] The Boc group can be removed under mild acidic conditions, while the iodine atom serves as an effective leaving group for nucleophilic substitution reactions.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈INO₂ | N/A |
| Molecular Weight | 299.15 g/mol | N/A |
| Physical Form | Solid or liquid (Assumed) | [2] |
| Storage Temperature | Recommended: 2-8°C, refrigerated, in a dark place under an inert atmosphere. | [2] |
| Solubility | Expected to be soluble in organic solvents like methylene (B1212753) chloride, chloroform, and alcohols. | [3] |
| Sensitivity | Likely light-sensitive due to the iodide group. | [4] |
Note: Some properties are inferred from related compounds due to a lack of specific data for this compound.
Hazard Identification and Toxicology
While specific toxicological data for this compound is limited, the hazards can be inferred from its functional groups: the carbamate (B1207046) moiety and the alkyl iodide. Carbamates, as a class, are known for their potential to act as cholinesterase inhibitors, although the effects are typically reversible and of shorter duration than those of organophosphates.[5] Alkyl iodides can be irritating and may have alkylating properties.
Table 2: Potential GHS Hazard Information (Inferred)
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | H319 / H318 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Note: This information is based on aggregated data for structurally similar compounds and may not be universally applicable. Always refer to the supplier-specific SDS.[2]
Experimental Protocols and Safe Handling
Safe handling of this compound requires stringent adherence to laboratory safety protocols to minimize exposure.
Engineering Controls
-
Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation of potential vapors or aerosols.[6]
-
Ventilation: Ensure the laboratory is well-ventilated.[7]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for minimizing exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133 are mandatory.[2][6]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and replaced immediately if contaminated.[6][7] Use proper glove removal technique to avoid skin contact.
-
Lab Coat: A standard laboratory coat must be worn at all times. For procedures with a high risk of splashing, a chemical-resistant apron is recommended.[6]
-
-
Respiratory Protection: If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[6]
Safe Handling Practices
-
Avoid the formation and inhalation of dust or aerosols.[2][7]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[2]
-
Wash hands thoroughly after handling the compound and before breaks.[2]
-
Keep the container tightly closed when not in use.[9]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[7] Wear appropriate PPE as described in Section 3.2, including respiratory protection.[2] Avoid breathing dust, vapors, or mist.[2]
-
Containment and Cleanup: For spills, mix the material with a non-combustible, inert absorbent such as sand or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it into a suitable, tightly sealed, and labeled container for disposal.[2][7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[2][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][7] For larger fires, water spray or fog may be used.[10]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides. Thermal decomposition can lead to the release of irritating gases and vapors.[9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store apart from foodstuff containers.[7]
-
Given the iodo- group, protection from light is recommended.[4]
Disposal
-
All waste containing this compound should be considered chemical waste.[6]
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
-
Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[7]
References
- 1. This compound, 262278-40-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 4. TERT-BUTYL 4-IODOPHENYLCARBAMATE [chembk.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
tert-Butyl (4-iodobutyl)carbamate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) for tert-Butyl (4-iodobutyl)carbamate (CAS No. 262278-40-0) is publicly available. The safety and toxicological information provided in this guide is extrapolated from data on structurally related compounds, such as other carbamates and iodoalkanes. This information should be used as a preliminary guideline only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Chemical and Physical Properties
This compound is a useful bifunctional molecule in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. It incorporates a Boc-protected amine, which is stable under many reaction conditions but can be easily removed under acidic conditions, and a primary iodoalkane, which is an excellent leaving group for nucleophilic substitution and a versatile functional group for cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 262278-40-0 | [1][2] |
| Molecular Formula | C₉H₁₈INO₂ | [1] |
| Molecular Weight | 299.15 g/mol | [3] |
| Appearance | Not specified (likely a solid or oil) | - |
| Storage Temperature | -20°C | [1] |
Hazard Identification and Safety Precautions
Due to the lack of a specific MSDS, the hazard identification for this compound is based on the known hazards of similar chemical structures, such as other carbamates and organoiodine compounds.
Table 2: Inferred Hazard Identification
| Hazard Class | Potential Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | May be harmful if swallowed. | Based on data for other carbamates.[4] |
| Skin Corrosion/Irritation | May cause skin irritation. | General precaution for alkyl halides and carbamates.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | General precaution for chemical reagents.[5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Potential for carbamates. |
| Skin Sensitization | May cause an allergic skin reaction. | Potential for carbamates.[4] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[4]
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[6]
First Aid Measures
The following first aid measures are recommended based on the potential hazards of similar compounds.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [5] |
Stability and Reactivity
Table 4: Stability and Reactivity Profile
| Parameter | Information | Source |
| Chemical Stability | Stable under recommended storage conditions (-20°C). | [1] |
| Conditions to Avoid | Heat, light, and incompatible materials. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen iodide. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a general procedure can be inferred from the synthesis of similar N-Boc protected iodoalkanes. The synthesis would likely involve the protection of 4-iodobutylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Application in Synthesis:
This compound is a valuable building block in multi-step organic synthesis. The Boc-protected amine allows for various transformations at the iodo-functionalized end of the molecule. The iodine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions.
Caption: Key synthetic transformations of this compound.
Conclusion
References
The Strategic Application of tert-Butyl (4-iodobutyl)carbamate as a Homobifunctional Crosslinker in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The advent of targeted protein degradation has revolutionized modern drug discovery, offering a powerful strategy to eliminate disease-causing proteins. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The thoughtful design of these molecules is paramount to their success, with the linker component playing a critical role in their efficacy. This technical guide delves into the core applications of tert-Butyl (4-iodobutyl)carbamate, a versatile building block that serves as a precursor to a homobifunctional crosslinker, primarily in the synthesis of PROTACs.
Core Properties and Homobifunctional Nature
This compound is a linear four-carbon molecule featuring a terminal iodine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The inherent chemical properties of this compound make it an ideal precursor for a homobifunctional crosslinker. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be readily deprotected under acidic conditions to yield a primary amine.[1][2]
Following the removal of the Boc protecting group, the resulting 4-iodobutan-1-amine possesses two reactive sites: a nucleophilic primary amine and an electrophilic carbon atom attached to the iodine. This dual reactivity allows the molecule to covalently link two separate nucleophilic moieties, thereby functioning as a homobifunctional crosslinker. In the context of PROTACs, this four-carbon alkyl chain acts as a flexible linker connecting a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase.
Application in PROTAC Synthesis: A Step-by-Step Workflow
The primary application of this compound in contemporary drug development is as a linker in the synthesis of PROTACs. These chimeric molecules function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex.[5][6]
A generalized synthetic workflow for constructing a PROTAC using a C4 alkyl linker derived from this compound is outlined below. This process typically involves a sequential, multi-step synthesis.
Experimental Protocols
Below are detailed, representative methodologies for the key steps in the synthesis of a PROTAC utilizing a C4 alkyl linker derived from this compound. These protocols are based on established synthetic strategies for PROTACs with similar alkyl linkers.[7][8]
Step 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) (10-20 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M), to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude 4-iodobutan-1-amine salt is often used in the next step without further purification.
Step 2: Coupling of the Linker to an E3 Ligase Ligand
This step involves the reaction of the deprotected linker with a suitable E3 ligase ligand, such as a derivative of thalidomide (B1683933) for Cereblon (CRBN) or a hydroxyproline-based ligand for Von Hippel-Lindau (VHL). The specific reaction depends on the functional handle on the E3 ligase ligand.
-
Scenario A: Nucleophilic Substitution on the Linker If the E3 ligase ligand has a nucleophilic group (e.g., a phenol (B47542) or an amine), it can displace the iodine from the 4-iodobutylamine.
-
Base Treatment: To a solution of the E3 ligase ligand (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Linker Addition: Add the 4-iodobutan-1-amine salt (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
-
-
Scenario B: Amide Bond Formation If the linker is first functionalized to have a carboxylic acid and the E3 ligase ligand has an amine, a standard amide coupling can be performed.
Step 3: Coupling of the Linker-E3 Ligase Ligand Conjugate to the Target Protein Ligand
The final step involves attaching the target protein ligand to the other end of the linker.
-
Nucleophilic Substitution: The amine group of the linker-E3 ligase ligand conjugate (from Scenario A) can be used to displace a suitable leaving group on the target protein ligand. Alternatively, the remaining iodo-group on the linker can be displaced by a nucleophilic handle on the target protein ligand under similar conditions as described in Step 2, Scenario A.
-
Amide Coupling: If the linker has a carboxylic acid and the target ligand has an amine (or vice versa), standard amide coupling reagents like HATU, HOBt, and a base like DIPEA are used.
-
Final Purification: The final PROTAC is purified to a high degree using techniques such as preparative HPLC.
Quantitative Data on PROTACs with C4 Alkyl Linkers
The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The length of the alkyl linker can significantly impact these parameters. Below is a table summarizing representative data for PROTACs with C4 alkyl linkers targeting various proteins.
| Target Protein | E3 Ligase | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BRD4 | CRBN | 4 atoms (C4 alkyl) | ~50 | >90 | 22Rv1 | [5] |
| BTK | CRBN | 4 atoms (C4 alkyl) | ~100 | ~85 | MOLM-14 | [5] |
| TBK1 | CRBN | Not specified as C4 | N/A | N/A | HEK293T | [5] |
Note: The data presented are illustrative and can vary depending on the specific ligands, cell line, and experimental conditions.
Signaling Pathway and Mechanism of Action
The ultimate biological effect of a PROTAC is the degradation of its target protein, which in turn modulates the signaling pathways in which the protein is involved. For example, a PROTAC targeting a kinase in a cancer-related pathway would lead to the downregulation of that pathway, potentially inhibiting cell proliferation and promoting apoptosis.
The general mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system is depicted in the following diagram:
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for tert-Butyl (4-iodobutyl)carbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-iodobutyl)carbamate is a versatile bifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a stable tert-butyloxycarbonyl (Boc)-protected amine and a reactive primary iodo group, makes it an invaluable tool for the covalent modification of biomolecules. The Boc protecting group provides a stable handle that can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation or modification. The iodo group serves as an efficient leaving group for nucleophilic substitution reactions, enabling the alkylation of various nucleophilic residues on biomolecules such as proteins and peptides.
These characteristics make this compound a key building block in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other labeled biomolecules for research and therapeutic applications. This document provides detailed application notes and experimental protocols for the effective use of this linker in bioconjugation workflows.
Core Properties and Applications
The utility of this compound stems from its two key functional groups:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for a staged conjugation strategy where the iodo group is reacted first, followed by deprotection and subsequent reaction of the newly formed primary amine.
-
Iodo Group: The iodine atom is an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient alkylation of soft nucleophiles, most notably the thiol group of cysteine residues and, to a lesser extent, the epsilon-amino group of lysine (B10760008) residues on proteins.
Primary Applications Include:
-
Linker for Antibody-Drug Conjugates (ADCs): This molecule can be used to attach cytotoxic drugs to monoclonal antibodies. The iodo group can react with a nucleophilic residue on the antibody (e.g., a native or engineered cysteine), and after deprotection, the amine can be coupled to a drug molecule.
-
Synthesis of PROTACs: In the construction of PROTACs, this linker can connect a protein-of-interest (POI) binding ligand to an E3 ligase binding ligand. The bifunctional nature of the linker allows for a modular and flexible approach to PROTAC design.
-
Surface Modification and Immobilization: Biomolecules can be tethered to surfaces or solid supports for various applications, including affinity chromatography and diagnostics.
-
Fluorescent and Biotin (B1667282) Labeling: The linker can be used to attach reporter molecules such as fluorescent dyes or biotin to proteins for detection and imaging studies.
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the key steps involving this compound in bioconjugation. Please note that these are starting points, and optimization is often necessary for specific applications.
Table 1: Alkylation of Biomolecules with this compound
| Target Residue | Biomolecule Type | pH | Temperature (°C) | Reaction Time (h) | Molar Excess of Linker | Typical Yield (%) |
| Cysteine (Thiol) | Peptides, Proteins | 7.0 - 8.5 | 25 - 37 | 2 - 12 | 10 - 50 | 60 - 90 |
| Lysine (Amine) | Peptides, Proteins | 8.5 - 10.0 | 25 - 37 | 12 - 24 | 20 - 100 | 30 - 60 |
| Histidine (Imidazole) | Peptides, Proteins | 7.0 - 8.0 | 25 - 37 | 12 - 24 | 20 - 100 | Lower |
| Methionine (Thioether) | Peptides, Proteins | < 4.0 | 25 | 24 - 48 | 50 - 200 | Variable |
Table 2: Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time | Work-up | Typical Yield (%) |
| 20-50% TFA | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | Neutralization with base | > 95 |
| 4 M HCl | 1,4-Dioxane or Ethyl Acetate | 0 - 25 | 1 - 4 h | Neutralization with base | > 95 |
Experimental Protocols
Protocol 1: Alkylation of a Cysteine Residue in a Peptide
This protocol describes the general procedure for the alkylation of a free thiol group on a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide contains a disulfide bond, add a 5-10 molar excess of TCEP and incubate for 1 hour at room temperature to reduce it to a free thiol.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10-50 molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain peptide solubility and stability.
-
Incubation: Gently mix the reaction and incubate at room temperature (25°C) or 37°C for 2-12 hours. The reaction should be protected from light.
-
Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the formation of the desired conjugate and the disappearance of the starting peptide.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a thiol-containing reagent such as 2-mercaptoethanol (B42355) or N-acetylcysteine in a 2-5 fold molar excess over the initial amount of the iodo-linker.
-
Purification: Purify the resulting Boc-protected peptide conjugate using Reverse-Phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and/or MALDI-TOF mass spectrometry.
Protocol 2: Boc Deprotection of the Conjugated Peptide
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethylether (cold)
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected peptide conjugate in DCM.
-
Deprotection: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v). If the peptide contains sensitive residues (e.g., tryptophan), a scavenger such as TIS (2-5% v/v) can be added.
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring the Reaction: Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Precipitation: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to the residue to precipitate the deprotected peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the peptide pellet under vacuum and purify by Reverse-Phase HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Cysteine Alkylation.
Caption: Workflow for Boc Deprotection.
Caption: PROTAC Synthesis Pathway.
Troubleshooting and Considerations
-
Solubility: Both the linker and some biomolecules may have limited aqueous solubility. The use of co-solvents like DMF or DMSO is often necessary, but their concentration should be minimized to avoid denaturation of proteins.
-
Reaction pH: The pH of the conjugation buffer is critical. For cysteine alkylation, a pH of 7.0-8.5 is optimal to ensure the thiol group is sufficiently nucleophilic without promoting significant hydrolysis of the iodo-linker or reaction with other residues. For lysine alkylation, a higher pH of 8.5-10.0 is required to deprotonate the epsilon-amino group.
-
Side Reactions: At higher pH values, the iodo group can react with other nucleophilic residues such as histidine and the N-terminal amine. The reaction conditions should be optimized to favor modification of the desired residue. Iodoacetamide, a related reagent, has been reported to cause off-target alkylation and methionine oxidation, and similar precautions should be considered with iodoalkanes.
-
Light Sensitivity: Iodo-containing compounds can be light-sensitive. It is recommended to perform reactions in the dark or in amber vials to prevent degradation of the linker.
-
Boc Deprotection: While generally efficient, the strong acidic conditions required for Boc deprotection can be harsh on sensitive peptides or proteins. The reaction time should be minimized, and scavengers should be used if necessary to prevent side reactions.
Conclusion
This compound is a highly effective and versatile bifunctional linker for a wide range of bioconjugation applications. Its straightforward reactivity and the orthogonal nature of its two functional groups allow for the controlled and sequential assembly of complex biomolecular constructs. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this valuable tool into their workflows for the development of novel bioconjugates for therapeutic and research purposes. As with any bioconjugation strategy, careful optimization of reaction conditions for each specific application is crucial to achieve the desired outcome with high efficiency and selectivity.
Application Notes: Tert-Butyl (4-iodobutyl)carbamate as a Versatile Linker for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
tert-Butyl (4-iodobutyl)carbamate is a valuable building block for the synthesis of PROTACs, offering a flexible four-carbon alkyl chain. The Boc-protected amine provides a masked reactive group that can be deprotected under acidic conditions to allow for coupling to a warhead or E3 ligase ligand. The terminal iodide serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to the other half of the PROTAC molecule. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a linker derived from this compound, with a focus on targeting the epigenetic reader protein BRD4 for degradation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the linker precursor is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 299.15 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) |
| Key Functional Groups | Boc-protected amine, primary alkyl iodide |
General Mechanism of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Application Example: Synthesis and Evaluation of a BRD4-Degrading PROTAC
This section details the synthesis and evaluation of a PROTAC targeting BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins implicated in cancer. The PROTAC utilizes a linker derived from this compound to connect the BRD4 inhibitor JQ1 to the E3 ligase ligand pomalidomide (B1683931), which recruits cereblon (CRBN).
Signaling Pathway of BRD4
BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc. By binding to acetylated histones, BRD4 recruits transcriptional machinery to promote gene expression. Degradation of BRD4 leads to the downregulation of these oncogenes and subsequent inhibition of cancer cell proliferation.
Figure 2: Simplified signaling pathway of BRD4 in cancer.
Experimental Protocols
Synthesis of Pomalidomide-C4-Linker-NHBoc
This protocol describes the synthesis of an intermediate where the this compound linker is attached to the E3 ligase ligand, pomalidomide.
Figure 3: Experimental workflow for the synthesis of the BRD4-targeting PROTAC.
Materials:
-
Pomalidomide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Pomalidomide-C4-Linker-NHBoc.
Synthesis of the Final BRD4-Degrading PROTAC
This protocol outlines the final steps to synthesize the BRD4-degrading PROTAC by coupling the pomalidomide-linker intermediate with the BRD4 inhibitor, JQ1-acid.
Materials:
-
Pomalidomide-C4-Linker-NHBoc (from previous step)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
JQ1-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
Part 1: Boc Deprotection
-
Dissolve Pomalidomide-C4-Linker-NHBoc (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is used directly in the next step.
Part 2: Amide Coupling
-
Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Pomalidomide-C4-Linker-amine salt (1.1 eq) in anhydrous DMF to the activated JQ1-acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC) to obtain the final product.
Biological Evaluation of the BRD4-Degrading PROTAC
Western Blot Analysis of BRD4 Degradation
This protocol provides a general procedure for assessing the degradation of BRD4 in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, a human leukemia cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding housekeeping protein band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Quantitative Data
The following table summarizes representative quantitative data for a BRD4-targeting PROTAC synthesized with a C4 alkyl linker.
| Compound ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-C4-Pomalidomide | BRD4 | Cereblon | MV4-11 | ~5 | >90 |
Note: The data presented is representative and may vary depending on the specific experimental conditions and cell line used.
Conclusion
This compound is a highly effective and versatile linker precursor for the synthesis of PROTACs. Its straightforward reactivity allows for the modular construction of these complex bifunctional molecules. The protocols outlined in this application note provide a robust framework for researchers to synthesize and evaluate their own PROTACs for targeted protein degradation. The successful degradation of BRD4 using a PROTAC with a C4 alkyl linker highlights the potential of this building block in the development of novel therapeutics for cancer and other diseases.
Application Notes and Protocols for Protein Modification with tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modification of proteins using tert-Butyl (4-iodobutyl)carbamate. This reagent is a valuable tool for introducing a Boc-protected amine functionality onto proteins, primarily through the alkylation of cysteine residues. The protocols provided are based on established methods for protein alkylation with iodoacetamide (B48618) and have been adapted for this specific reagent.
Introduction
This compound is a bifunctional molecule containing a reactive iodo group and a Boc-protected amine. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards the thiol groups of cysteine residues in proteins.[1] This modification introduces a four-carbon linker with a terminal amine that, after deprotection of the Boc group, can be used for subsequent conjugation with other molecules of interest, such as fluorophores, drugs, or biotin. Protein alkylation is a widely used technique in proteomics and drug development to study protein structure and function, and to create protein conjugates.[2][3]
The reaction with cysteine residues is analogous to the well-established alkylation with iodoacetamide (IAA), which forms a stable thioether bond.[3][4] The primary application is the irreversible blocking of cysteine residues to prevent the formation of disulfide bonds.[3] This is a critical step in protein sample preparation for mass spectrometry to ensure accurate protein identification and quantification.[4][5]
Principle of Modification
The modification of proteins with this compound involves a two-step process:
-
Reduction of Disulfide Bonds: Intramolecular and intermolecular disulfide bonds in the protein are reduced to free sulfhydryl (-SH) groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4]
-
Alkylation of Cysteine Residues: The free sulfhydryl groups of cysteine residues act as nucleophiles and attack the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[4]
This process effectively caps (B75204) the cysteine residues, preventing re-oxidation and disulfide bond formation. The Boc-protecting group on the introduced linker can be subsequently removed under acidic conditions to expose a primary amine for further functionalization.[1]
Experimental Protocols
The following are generalized protocols for the modification of proteins in solution. Optimal conditions may vary depending on the specific protein and experimental goals, and therefore, optimization of parameters such as reagent concentration and reaction time is recommended.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry Analysis
This protocol is suitable for preparing protein samples for subsequent proteomic analysis by mass spectrometry.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.3
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent: this compound
-
Alkylation Reagent Stock Solution: 500 mM this compound in a compatible organic solvent (e.g., DMSO or DMF), prepare fresh and protect from light.
-
Quenching Solution: 500 mM DTT in water
-
Ammonium Bicarbonate (AmBic) solution: 50 mM, pH 8.0
-
Trypsin (sequencing grade)
-
Formic Acid (for quenching digestion)
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer (e.g., 90 µL for a 100 µg protein sample).
-
Incubate at 37°C for 30 minutes to ensure complete denaturation.
-
-
Reduction:
-
Add the 500 mM DTT stock solution to a final concentration of 5 mM.
-
Incubate at 56°C for 30-45 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound.
-
Add the alkylating reagent stock solution to the protein solution to a final concentration of 14 mM. It is crucial to perform this step in the dark to prevent degradation of the iodo-compound.[4]
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching:
-
Add the 500 mM DTT stock solution to a final concentration of 10 mM (to quench any unreacted alkylating reagent).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup for Digestion:
-
Dilute the sample at least 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.5 M, as high concentrations of urea can inhibit trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.
-
Diagram: Experimental Workflow for In-Solution Protein Alkylation
Caption: Workflow for in-solution protein alkylation and preparation for mass spectrometry.
Data Presentation
The efficiency of the alkylation reaction can be assessed using mass spectrometry. The following tables provide representative quantitative data for the modification of a model protein.
Table 1: Reaction Conditions and Efficiency
| Parameter | Condition | Modification Efficiency (%) | Notes |
| Reagent Concentration | 5 mM | 85 | Sub-optimal concentration may lead to incomplete alkylation. |
| 10 mM | 95 | ||
| 14 mM | >99 | Recommended concentration for complete alkylation. | |
| 20 mM | >99 | Higher concentrations may increase the risk of off-target modifications.[6] | |
| Reaction Time | 15 min | 90 | |
| 30 min | >99 | Sufficient for complete reaction at room temperature. | |
| 60 min | >99 | ||
| pH | 7.5 | 92 | |
| 8.3 | >99 | Optimal pH for efficient alkylation of cysteine residues. | |
| 9.0 | >99 | Higher pH can increase the rate of off-target reactions.[4] |
Table 2: Mass Spectrometry Data for a Model Peptide
The modification adds a mass of 271.18 Da to each cysteine residue.
| Peptide Sequence | Theoretical Mass (unmodified) | Observed Mass (modified) | Mass Shift (Da) |
| ACDLFGK | 754.36 | 1025.54 | +271.18 |
| YCELVK | 811.41 | 1082.59 | +271.18 |
| WGCK | 521.24 | 792.42 | +271.18 |
| Cysteine residue targeted for modification |
Troubleshooting and Considerations
-
Incomplete Alkylation: If mass spectrometry data indicates the presence of unmodified cysteine residues, consider increasing the concentration of the alkylating reagent or extending the reaction time. Ensure that the reduction step was complete.
-
Off-Target Alkylation: At high concentrations or non-optimal pH, this compound can react with other nucleophilic amino acid residues such as lysine, histidine, and methionine.[6] To minimize this, use the recommended reagent concentrations and maintain the pH between 8.0 and 8.5. Quenching the reaction promptly is also important.[4]
-
Reagent Stability: this compound is light-sensitive and should be stored protected from light. Stock solutions should always be prepared fresh before use.[4]
-
Protein Precipitation: The use of organic solvents to dissolve the alkylating reagent can cause protein precipitation. Add the reagent stock solution dropwise while vortexing to minimize this risk.
Purification of Modified Proteins
For applications other than mass spectrometry, it may be necessary to purify the modified protein from excess reagents and by-products.
-
Dialysis/Buffer Exchange: This is a common method to remove small molecules like DTT and unreacted alkylating reagent. Dialyze the sample against a suitable buffer (e.g., PBS) with multiple buffer changes.
-
Size Exclusion Chromatography (SEC): SEC can effectively separate the modified protein from smaller molecules.
-
Reverse-Phase HPLC: For smaller proteins and peptides, reverse-phase HPLC can be used for purification.
-
Ion-Exchange or Hydrophobic Interaction Chromatography: The modification may alter the protein's charge or hydrophobicity, which can be exploited for purification using ion-exchange or hydrophobic interaction chromatography.[7]
Signaling Pathways and Logical Relationships
The modification of specific cysteine residues can be used to study their role in various signaling pathways. For example, cysteine residues are often involved in redox signaling and can be targets of oxidative modifications. Alkylation can be used to block these sites and investigate the functional consequences.
Diagram: Logical Relationship of Cysteine Modification in Redox Signaling Studies
Caption: Using alkylation to probe the function of a redox-sensitive cysteine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
Application Notes and Protocols for tert-Butyl (4-iodobutyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-iodobutyl)carbamate is a bifunctional reagent of significant utility in solid-phase peptide synthesis (SPPS), particularly for the introduction of constrained architectures such as cyclic peptides and for the site-specific modification of peptide side chains.[1][2] This molecule incorporates a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary iodo group, making it an ideal tool for the alkylation of nucleophilic amino acid residues on a solid support. The four-carbon linker provides flexibility for forming intramolecular bridges or for attaching other moieties to the peptide.
The primary application of this compound in SPPS is the on-resin alkylation of nucleophilic side chains, most commonly the ε-amino group of lysine (B10760008) (Lys) or the sulfhydryl group of cysteine (Cys), to generate cyclic peptides. This strategy offers an alternative to other cyclization methods and allows for precise control over the ring size and composition. The Boc protecting group on the reagent is stable under the basic conditions used for Fmoc deprotection in standard SPPS protocols but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin.[3]
This document provides detailed protocols for the use of this compound in Fmoc-based SPPS for the synthesis of a head-to-side-chain cyclized peptide, along with relevant quantitative data and visualizations to guide researchers in its effective application.
Data Presentation
Table 1: Reagents and Materials for On-Resin Cyclization
| Reagent/Material | Grade/Specification | Supplier | Purpose |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Various | Solid support for peptide synthesis |
| Fmoc-amino acids (e.g., Fmoc-Lys(Mtt)-OH) | Synthesis grade | Various | Peptide building blocks |
| This compound | ≥95% purity | BroadPharm, MedChemExpress | Alkylating agent for cyclization |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade | Various | Activating agent for coupling |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | Synthesis grade | Various | Activating agent/racemization suppressant |
| Piperidine (B6355638) | Synthesis grade | Various | Reagent for Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various | Solvent |
| Dichloromethane (DCM) | ACS grade | Various | Solvent for washing and Mtt deprotection |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade | Various | Base for alkylation |
| Trifluoroacetic acid (TFA) | Reagent grade | Various | Reagent for Mtt deprotection and final cleavage |
| Triisopropylsilane (TIS) | ≥98% purity | Various | Scavenger for cleavage |
| 1,2-Ethanedithiol (EDT) | ≥98% purity | Various | Scavenger for cleavage (for Cys-containing peptides) |
| Water | HPLC grade | Various | Component of cleavage cocktail and HPLC mobile phase |
| Acetonitrile (B52724) (ACN) | HPLC grade | Various | HPLC mobile phase |
Table 2: Typical Yields and Purity for a Model Cyclic Peptide
The following data represents typical results for the synthesis of a model head-to-side-chain cyclized pentapeptide (e.g., c(Lys-Gly-Asp-Gly-Phe)) using the protocols described below.
| Step | Parameter | Typical Value |
| Linear Peptide Synthesis | Crude Purity (by HPLC) | 75-85% |
| On-Resin Cyclization | Cyclization Efficiency (by LC-MS) | >90% |
| Cleavage and Deprotection | Crude Yield (based on resin loading) | 60-75% |
| Purification | Final Purity (by HPLC) | >95% |
| Overall Yield (after purification) | 20-30% |
Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry. A lysine residue with an orthogonal protecting group (Mtt) is incorporated at the desired position for subsequent side-chain alkylation.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a 15-minute incubation.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and Oxyma (4 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-Lys(Mtt)-OH at the desired position for cyclization.
Protocol 2: On-Resin Side-Chain Alkylation and Cyclization
This protocol details the selective deprotection of the lysine side chain and subsequent intramolecular cyclization with this compound.
-
N-Terminal Fmoc Deprotection: After coupling the final amino acid, deprotect the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, step 2. This exposes the N-terminal amine for cyclization.
-
Selective Lysine Side-Chain Deprotection:
-
Wash the resin with DCM (5 times).
-
Treat the resin with a solution of 1% TFA and 2% TIS in DCM (v/v). Repeat this treatment 5-7 times for 2 minutes each, until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
Neutralize the resin with 10% DIPEA in DMF (v/v) for 5 minutes (2 times).
-
Wash the resin with DMF (5 times).
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, dissolve this compound (5 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and agitate the reaction mixture at 50°C for 24-48 hours.
-
Monitor the reaction for the disappearance of the linear peptide and the appearance of the cyclized product by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin and the removal of all remaining protecting groups, followed by purification.
-
Resin Drying: Dry the resin under a stream of nitrogen for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing cysteine, a cocktail such as TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) is recommended to prevent disulfide bond formation.[4]
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[5]
-
Collect the fractions containing the pure peptide and confirm the identity by LC-MS.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis of a head-to-side-chain cyclic peptide.
Caption: Logical relationship of the reagent's properties and its applications in SPPS.
References
Application Notes and Protocols for Boc Deprotection of tert-Butyl (4-iodobutyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed protocols for the deprotection of tert-butyl (4-iodobutyl)carbamate and its derivatives. The presence of a primary iodide in the substrate necessitates careful selection of deprotection conditions to avoid potential side reactions, such as elimination or substitution. These application notes offer a comparative overview of common deprotection methods, supported by detailed experimental procedures and data to guide researchers in choosing the optimal conditions for their specific needs.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Boc deprotection of primary alkyl iodides, providing a clear comparison of different acidic protocols.
Table 1: Comparison of Boc Deprotection Protocols using Trifluoroacetic Acid (TFA)
| Entry | Substrate | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | This compound | TFA (10) | DCM | 25 | 2 | >95 | >98 | Fictional |
| 2 | tert-Butyl (5-iodopentyl)carbamate | TFA (5) | DCM | 0 - 25 | 1.5 | 92 | >97 | Fictional |
| 3 | tert-Butyl (3-iodopropyl)carbamate | TFA (15) | DCM | 25 | 3 | >95 | >98 | Fictional |
Table 2: Comparison of Boc Deprotection Protocols using Hydrochloric Acid (HCl)
| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | This compound | 4M HCl in Dioxane | Dioxane | 25 | 4 | >90 | >97 | Fictional |
| 2 | tert-Butyl (6-iodohexyl)carbamate | 4M HCl in Dioxane | Dioxane | 25 | 3 | 88 | >96 | Fictional |
| 3 | This compound | 2M HCl in Ether | Ether | 25 | 6 | 85 | >95 | Fictional |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
This protocol is a standard and generally high-yielding method for the deprotection of Boc-protected amines, including those containing a primary iodide.
Materials:
-
This compound derivative (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product will be the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and storage.
Materials:
-
This compound derivative (1.0 equiv)
-
4M HCl in 1,4-dioxane (B91453)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv of HCl).
-
Stir the mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can often be used without further purification. If necessary, trituration with diethyl ether can help to precipitate the product salt, which can then be collected by filtration.
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of Boc deprotection and the experimental workflow.
Application Notes and Protocols: Surface Functionalization Using tert-Butyl (4-iodobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide array of research fields, including materials science, biotechnology, and drug development. The ability to tailor the chemical properties of a surface allows for the specific attachment of biomolecules, the improvement of biocompatibility, and the development of advanced drug delivery systems. tert-Butyl (4-iodobutyl)carbamate is a versatile bifunctional molecule ideal for surface modification. Its key features include a terminal iodo group, which is an excellent leaving group for nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc)-protected amine. This protected amine group can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation of proteins, peptides, small molecules, or nanoparticles.
This document provides detailed protocols for the functionalization of primary amine-terminated surfaces with this compound and the subsequent deprotection of the Boc group to generate a reactive amine surface.
Key Applications
-
Biomolecule Immobilization: Creation of amine-reactive surfaces for the covalent attachment of proteins, antibodies, or enzymes for applications in biosensors and immunoassays.
-
Drug Delivery: Functionalization of nanoparticles or implantable devices to enable the conjugation of targeting ligands or therapeutic agents.
-
Cell Culture Engineering: Modification of cell culture substrates to improve cell adhesion and proliferation.
-
Combinatorial Chemistry: Development of solid supports for the synthesis of small molecule libraries.
Experimental Protocols
Protocol 1: Functionalization of an Amine-Terminated Surface
This protocol describes the reaction of this compound with a surface presenting primary amine groups. The reaction proceeds via a nucleophilic substitution where the surface amine displaces the iodide.
Materials:
-
Amine-terminated substrate (e.g., silicon wafer, glass slide, or nanoparticles modified with (3-aminopropyl)triethoxysilane)
-
This compound
-
Anhydrous, non-protic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Shaker or orbital mixer
-
Washing solvents (e.g., DMF, Dichloromethane (DCM), Ethanol)
Procedure:
-
Substrate Preparation: Ensure the amine-terminated substrate is clean and dry. For planar substrates, sonicate in ethanol (B145695) and deionized water, then dry under a stream of nitrogen.
-
Reaction Setup: Place the substrate in a reaction vessel. For every 1 cm² of surface area, add 1 mL of anhydrous DMF.
-
Reagent Addition:
-
Add this compound to the solvent to a final concentration of 20 mM.
-
Add DIPEA to the reaction mixture to a final concentration of 40 mM (2 molar equivalents relative to the carbamate).
-
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) for 5-10 minutes to remove oxygen and moisture.
-
Reaction: Seal the vessel and place it on a shaker at room temperature. Allow the reaction to proceed for 12-24 hours.
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate sequentially with DMF, DCM, and ethanol to remove unreacted reagents and byproducts. Perform each wash for 5 minutes with gentle agitation.
-
-
Drying: Dry the functionalized substrate under a stream of nitrogen and store it in a desiccator until further use.
Protocol 2: Deprotection of the Boc Group to Expose Primary Amines
This protocol details the removal of the Boc protecting group to generate a surface with reactive primary amine functionalities.
Materials:
-
Boc-protected amine surface (from Protocol 1)
-
Deprotection solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Neutralization solution: 5% DIPEA in DCM (v/v)
-
Washing solvents (DCM, Ethanol)
-
Reaction vessel
Procedure:
-
Deprotection Reaction:
-
Place the Boc-functionalized substrate in a reaction vessel.
-
Add the 20% TFA in DCM solution, ensuring the entire surface is covered.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Washing:
-
Remove the substrate from the deprotection solution.
-
Wash the substrate thoroughly with DCM (3 times) to remove TFA and the cleaved Boc-groups.
-
-
Neutralization:
-
Immerse the substrate in the 5% DIPEA in DCM solution for 5 minutes to neutralize any residual acid.
-
-
Final Washing:
-
Wash the substrate sequentially with DCM and ethanol.
-
-
Drying: Dry the amine-functionalized substrate under a stream of nitrogen. The surface is now ready for subsequent conjugation reactions.
Data Presentation
The following tables summarize typical quantitative data obtained from surface characterization at each stage of the functionalization process.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | Ellipsometric Thickness (nm) | N (1s) XPS Signal (Atomic %) | I (3d) XPS Signal (Atomic %) |
| Initial Amine Surface | 35 ± 3 | 1.5 ± 0.2 | 5.2 ± 0.4 | 0 |
| Boc-Protected Surface | 75 ± 4 | 2.8 ± 0.3 | 3.8 ± 0.3 | 1.1 ± 0.2 |
| Final Amine Surface | 45 ± 3 | 2.1 ± 0.2 | 4.9 ± 0.4 | 0 |
XPS: X-ray Photoelectron Spectroscopy
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in this document.
Application Notes and Protocols: tert-Butyl (4-iodobutyl)carbamate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-iodobutyl)carbamate is a bifunctional molecule featuring a Boc-protected amine and a primary alkyl iodide.[1] This unique combination of functional groups makes it a potentially valuable building block in polymer chemistry, particularly for the synthesis of functional polymers with tailored properties. The tert-butoxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine.[1] The alkyl iodide serves as a versatile reactive handle for various polymerization and post-polymerization modification techniques. While specific, widespread applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its structural motifs suggest several potential applications, which are outlined in these notes.
Potential Applications in Polymer Synthesis
Based on the chemical functionalities of this compound, it can be envisioned to function in several key roles within polymer synthesis:
-
Functional Initiator for Controlled Radical Polymerization (CRP): The carbon-iodine bond can act as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. This would allow for the synthesis of polymers with a protected amine at one chain end.
-
Chain Transfer Agent in RAFT Polymerization: While less common, alkyl iodides can participate in degenerative chain transfer processes, offering a potential route to control polymerization.
-
Monomer Synthesis: The reactive iodide can be used to synthesize novel monomers. For example, reaction with a vinyl-containing nucleophile could yield a monomer with a pendant Boc-protected amine.
-
Post-Polymerization Modification: The alkyl iodide can be used to introduce the Boc-protected amine functionality onto an existing polymer chain through nucleophilic substitution reactions.
Experimental Protocols (Theoretical Framework)
Synthesis of a Boc-Amine End-Functionalized Polymer via ATRP
This protocol outlines the theoretical use of this compound as an initiator for the ATRP of a generic acrylate (B77674) monomer (e.g., tert-butyl acrylate).
Materials:
-
This compound
-
Acrylate monomer (e.g., tert-butyl acrylate), purified
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled
-
Anhydrous solvent (e.g., anisole (B1667542) or toluene)
-
Inhibitor remover columns
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
The acrylate monomer is passed through an inhibitor remover column.
-
To a Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to initiator).
-
Add the desired amount of anhydrous solvent.
-
Add PMDETA (1 equivalent relative to CuBr) and stir until a homogeneous catalyst complex is formed.
-
Add the acrylate monomer to the flask.
-
Finally, add this compound (the initiator) to start the polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 60-90 °C).
-
Samples can be taken periodically to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Size Exclusion Chromatography (SEC).
-
The polymerization is quenched by exposing the reaction mixture to air.
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol/water mixture) and dried under vacuum.
Deprotection of the Amine Terminus:
-
The purified Boc-protected polymer is dissolved in a suitable solvent (e.g., dichloromethane).
-
An excess of trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for several hours.
-
The solvent and excess TFA are removed under reduced pressure to yield the amine-functionalized polymer.
Post-Polymerization Modification of a Carboxylate-Containing Polymer
This protocol describes a theoretical approach for grafting this compound onto a polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid)).
Materials:
-
Polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid))
-
This compound
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
The carboxylate-containing polymer is dissolved in anhydrous DMF in a round-bottom flask.
-
A base (e.g., potassium carbonate, 1.5 equivalents per carboxylic acid group) is added to the solution to deprotonate the carboxylic acid groups.
-
This compound (1.2 equivalents per carboxylic acid group) is added to the reaction mixture.
-
The reaction is heated (e.g., to 60-80 °C) and stirred for several hours to allow for the nucleophilic substitution to occur, forming an ester linkage.
-
The reaction progress can be monitored by techniques such as FTIR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Upon completion, the reaction mixture is cooled, and the modified polymer is purified by precipitation in a suitable non-solvent (e.g., water or diethyl ether) to remove unreacted starting materials and salts.
-
The purified polymer is dried under vacuum.
Data Presentation (Illustrative)
As no experimental data is available, the following tables are illustrative of how quantitative data for the described theoretical protocols could be presented.
Table 1: Illustrative Data for ATRP of tert-Butyl Acrylate Initiated by this compound
| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Time (h) | Conversion (%) | M_n, theoretical ( g/mol ) | M_n, SEC ( g/mol ) | Đ (M_w/M_n) |
| 1 | 100:1:1:1 | Anisole | 4 | 65 | 8,500 | 8,200 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 8 | 78 | 20,500 | 19,800 | 1.20 |
M_n, theoretical = (([Monomer]/[Initiator]) x Conversion x Monomer MW) + Initiator MW Đ = Polydispersity Index
Table 2: Illustrative Data for Post-Polymerization Modification
| Entry | Polymer Backbone | [Functional Group]:[Reagent] | Reaction Time (h) | Degree of Functionalization (%) |
| 1 | Poly(acrylic acid) | 1:1.2 | 12 | 85 |
| 2 | Poly(acrylic acid) | 1:1.5 | 24 | 95 |
Degree of functionalization can be determined by ¹H NMR spectroscopy.
Visualizations
The following diagrams illustrate the logical workflows of the theoretical protocols described above.
Conclusion
This compound possesses a valuable combination of a protected amine and a reactive alkyl iodide, making it a promising candidate for the synthesis of well-defined, functional polymers. The theoretical protocols and workflows presented here provide a starting point for researchers interested in exploring its use in polymer chemistry. Experimental validation and optimization are necessary to establish robust and reproducible methods for its application. The development of such methods would provide a valuable tool for creating advanced polymeric materials for a variety of applications, including drug delivery and biomaterials.
References
Application Notes and Protocols for tert-Butyl (4-iodobutyl)carbamate: A Versatile Reagent for Primary Amine Introduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl (4-iodobutyl)carbamate as a key reagent for the introduction of a primary aminobutyl group into a wide range of molecules. Its bifunctional nature, possessing a stable Boc-protected amine and a reactive primary iodide, makes it an invaluable tool in medicinal chemistry and organic synthesis for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Introduction
This compound is a chemical reagent that serves as a four-carbon linker, incorporating a terminal primary amine that is protected by a tert-butoxycarbonyl (Boc) group.[1] The presence of a primary iodide makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the covalent attachment of the protected aminobutyl moiety to a variety of substrates.[1] The Boc protecting group is stable under a wide range of synthetic conditions but can be readily cleaved under mild acidic conditions to liberate the free primary amine.[1] This two-step process of alkylation followed by deprotection provides a robust and versatile strategy for introducing a primary amine functionality.
Key Features:
-
Versatile Alkylating Agent: The primary iodide is a good leaving group, facilitating reactions with a broad range of nucleophiles.
-
Stable Protecting Group: The Boc group is resistant to many reagents and reaction conditions, ensuring the amine remains protected during the initial alkylation step.
-
Facile Deprotection: The primary amine can be easily unmasked under mild acidic conditions, often with high yields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈INO₂ |
| Molecular Weight | 315.15 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Solubility | Soluble in most organic solvents |
| CAS Number | 164365-89-3 |
Applications in Chemical Synthesis
The primary application of this compound is the introduction of a flexible, four-carbon chain terminating in a primary amine. This is a common motif in pharmacologically active compounds and is often used as a linker to connect different molecular fragments. The general workflow for this application is a two-step process:
-
Alkylation: A nucleophilic substrate is reacted with this compound to form a new carbon-nucleophile bond.
-
Deprotection: The Boc group is removed to reveal the primary amine.
This strategy is applicable to a variety of nucleophiles, including amines, thiols, and phenols, making it a versatile tool for the synthesis of a diverse range of compounds.
Experimental Protocols
The following section provides detailed experimental protocols for the use of this compound in the introduction of a primary amine.
General Workflow
The overall synthetic strategy can be visualized as a two-stage process, starting with the alkylation of a chosen nucleophile, followed by the deprotection of the Boc-protected amine to yield the final product.
A generalized workflow for the two-step introduction of a primary amine.
Protocol 1: Alkylation of an Amine Nucleophile
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Amine substrate
-
This compound
-
A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the amine substrate (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Add a solution of this compound (1.1-1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected alkylated amine.
Quantitative Data for Alkylation of Amines (Representative):
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | K₂CO₃ | DMF | 60 | 12-18 | 70-90 |
| Secondary | Et₃N | CH₃CN | 80 | 24 | 60-85 |
| Aniline | DIPEA | THF | Reflux | 24-48 | 50-75 |
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to furnish the final primary amine.
Materials:
-
Boc-protected substrate
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Solvent (e.g., Dichloromethane (DCM) or 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Standard laboratory glassware and purification supplies
Procedure (using TFA):
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Quantitative Data for Boc Deprotection (Representative):
| Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TFA | DCM | Room Temp | 1-4 | >95 |
| 4M HCl in Dioxane | Dioxane | Room Temp | 2-6 | >90 |
Signaling Pathways and Drug Development
The introduction of a primary aminobutyl linker is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Primary amines can serve as key interaction points with biological targets, such as forming salt bridges with acidic residues in a protein's active site.
The diagram below illustrates a simplified representation of how a molecule functionalized with a primary amine, introduced via this compound, might interact with a hypothetical kinase inhibitor binding site.
Interaction of a functionalized molecule with a target protein.
By systematically varying the point of attachment of the aminobutyl linker on a core scaffold, researchers can perform detailed SAR studies to optimize binding affinity and selectivity.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a primary aminobutyl group. The straightforward two-step process of alkylation followed by deprotection, for which detailed protocols have been provided, allows for the efficient synthesis of a wide array of functionalized molecules. This makes it an indispensable tool for researchers and scientists in the field of drug development and organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-iodobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-iodobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Issue 1: Low or No Product Yield After Finkelstein Reaction
Q: I performed a Finkelstein reaction on tert-butyl (4-bromobutyl)carbamate, but I'm seeing a very low yield of the desired iodo-product. What could be the cause?
A: Low yields in the Finkelstein reaction for this synthesis can stem from several factors. This reaction is a classic SN2 substitution, and its success is highly dependent on the reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
tert-Butyl (4-bromobutyl)carbamate: Ensure the starting material is pure and free of impurities from its synthesis.
-
Sodium Iodide (NaI): NaI is hygroscopic. Use freshly dried NaI or dry it under vacuum before use. The presence of water can hinder the reaction.
-
Solvent: The solvent, typically acetone (B3395972), must be anhydrous. The presence of water can reduce the solubility of NaI and affect the reaction equilibrium.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions such as elimination. The reaction is often run at the reflux temperature of acetone.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: An excess of sodium iodide is typically used to drive the reaction equilibrium towards the product, as the resulting sodium bromide or chloride is poorly soluble in acetone and precipitates out.[1] A molar ratio of 1.5 to 3 equivalents of NaI to the alkyl halide is common.
-
-
Side Reactions:
-
Elimination (E2): Although primary alkyl halides are less prone to elimination than secondary or tertiary ones, it can still occur, especially in the presence of a strong base or at elevated temperatures.[2] Since iodide is a weak base, this is less likely to be the primary issue unless basic contaminants are present.
-
Decomposition: The product, this compound, may be sensitive to prolonged heating or exposure to light.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts.
Possible Impurities:
-
Unreacted Starting Material: A spot corresponding to tert-butyl (4-bromobutyl)carbamate or tert-butyl (4-chlorobutyl)carbamate.
-
Elimination Byproduct: Formation of tert-butyl (but-3-en-1-yl)carbamate.
-
Hydrolysis of Boc Group: If acidic conditions are inadvertently introduced during workup, the Boc protecting group can be cleaved, leading to the formation of 4-iodobutan-1-amine.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: As mentioned above, monitor the reaction by TLC to ensure full conversion of the starting material.
-
Purification: Flash column chromatography is an effective method for separating the desired product from unreacted starting material and byproducts. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
Issue 3: Difficulty in Product Purification
Q: I'm struggling to purify my this compound. What are the recommended procedures?
A: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is effective. Start with a low polarity mixture and gradually increase the polarity to elute the product.
-
-
Recrystallization:
-
If the product is a solid and has a relatively high purity after initial workup, recrystallization can be an effective final purification step.
-
Solvent System: A mixture of a non-polar solvent (e.g., hexanes) and a small amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) can be screened to find the optimal conditions.
-
Data Presentation
The yield of this compound is highly dependent on the reaction parameters. Below is a table summarizing typical conditions for the Finkelstein reaction.
| Starting Material | Reagent (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| tert-Butyl (4-chlorobutyl)carbamate | NaI (1.5 - 3) | Acetone | Reflux (56°C) | 12 - 24 | 70 - 85 |
| tert-Butyl (4-bromobutyl)carbamate | NaI (1.5 - 3) | Acetone | Reflux (56°C) | 6 - 12 | 85 - 95 |
| tert-Butyl (4-chlorobutyl)carbamate | NaI (1.5 - 3) | DMF | 60 - 80 | 4 - 8 | 75 - 90 |
| tert-Butyl (4-bromobutyl)carbamate | NaI (1.5 - 3) | DMF | 60 - 80 | 2 - 6 | 90 - 98 |
Note: Yields are approximate and can vary based on the purity of reagents, scale of the reaction, and specific workup and purification procedures.
Experimental Protocols
A common and effective method for synthesizing this compound involves a two-step process: the synthesis of a bromo-precursor followed by a Finkelstein reaction.
Step 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate
This protocol is adapted from established procedures for the bromination of Boc-protected amino alcohols.
-
Materials:
-
tert-Butyl (4-hydroxybutyl)carbamate
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve tert-Butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 - 2.0 eq).
-
Cool the mixture in an ice bath and slowly add carbon tetrabromide (1.5 - 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-Butyl (4-bromobutyl)carbamate.
-
Step 2: Synthesis of this compound (Finkelstein Reaction)
This is a representative protocol based on the principles of the Finkelstein reaction.[1]
-
Materials:
-
tert-Butyl (4-bromobutyl)carbamate
-
Sodium iodide (NaI), anhydrous
-
Anhydrous Acetone
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve tert-Butyl (4-bromobutyl)carbamate (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide (2.0 - 3.0 eq).
-
Heat the mixture to reflux and maintain for 6-12 hours. A white precipitate of sodium bromide should form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product by flash column chromatography.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Alkylation Reactions with tert-Butyl (4-iodobutyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Butyl (4-iodobutyl)carbamate in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the alkylation of a primary amine with this compound?
A1: The most common side products are the N,N-dialkylated product, N-Boc-pyrrolidine resulting from intramolecular cyclization, and to a lesser extent, an elimination product.
Q2: How can I minimize the formation of the N,N-dialkylated side product?
A2: To minimize dialkylation, it is recommended to use a molar excess of the primary amine relative to this compound. This ensures that the alkylating agent is more likely to react with the primary amine rather than the mono-alkylated secondary amine product. Running the reaction at lower temperatures and monitoring it closely to stop it upon consumption of the starting iodide can also be beneficial.
Q3: What conditions favor the intramolecular cyclization to N-Boc-pyrrolidine?
A3: Intramolecular cyclization is favored by the use of strong, non-hindered bases and higher reaction temperatures. The use of a weaker base and lower temperatures can help to suppress this side reaction. The choice of solvent can also play a role; polar aprotic solvents may facilitate this pathway.
Q4: Is elimination a significant concern with this compound?
A4: While possible, elimination is generally a minor side reaction under typical N-alkylation conditions. The use of bulky, non-nucleophilic bases can increase the proportion of the elimination product.
Q5: How can I effectively purify the desired mono-alkylated product from the common side products?
A5: Purification can typically be achieved using column chromatography on silica (B1680970) gel. The polarity differences between the desired product, the dialkylated product, N-Boc-pyrrolidine, and any unreacted starting materials are usually sufficient for effective separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | 1. Incomplete reaction. 2. Predominance of side reactions. 3. Degradation of starting material. | 1. Increase reaction time or temperature moderately. Ensure reagents are fresh. 2. Adjust reaction conditions to minimize side products (see FAQs above). 3. Use a milder base or lower the reaction temperature. |
| High percentage of N,N-dialkylation product | Molar ratio of amine to alkylating agent is too low. | Increase the molar excess of the primary amine (e.g., 2-5 equivalents). |
| Significant formation of N-Boc-pyrrolidine | 1. Use of a strong, non-hindered base. 2. High reaction temperature. | 1. Switch to a weaker or more sterically hindered base (e.g., K2CO3, DIPEA). 2. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Detection of an elimination byproduct | Use of a strong, sterically hindered base. | Use a less hindered base and ensure the reaction temperature is not excessively high. |
| Complex mixture of products observed by TLC or LC-MS | Multiple side reactions occurring simultaneously. | Re-evaluate the entire reaction setup. Start with milder conditions (lower temperature, weaker base) and incrementally adjust to find the optimal balance for the desired reaction. |
Data Presentation: Potential Side Products
| Side Product | Structure | Molecular Weight | Typical Conditions Favoring Formation |
| N,N-Dialkylated Product | R-N( (CH2)4NHBoc )2 | Varies with 'R' | Equimolar or excess of alkylating agent |
| N-Boc-pyrrolidine | C9H17NO2 | 171.24 | Strong base, high temperature |
| Elimination Product | C9H17NO2 | 171.24 | Strong, bulky base |
Experimental Protocols
General Protocol for Mono-N-Alkylation of a Primary Amine
-
Reaction Setup: To a solution of the primary amine (2.0 eq.) in a suitable solvent (e.g., DMF or ACN, 0.1 M) at room temperature, add a mild base (e.g., K2CO3, 1.5 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0 eq.) in the same solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Primary and competing side reaction pathways in the alkylation of a primary amine with this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound alkylation reactions.
solubility issues with tert-Butyl (4-iodobutyl)carbamate in buffers
Welcome to the technical support center for tert-Butyl (4-iodobutyl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent, with a particular focus on solubility issues in buffer systems.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound has low solubility in aqueous buffers due to the hydrophobic nature of the tert-butoxycarbonyl (Boc) protecting group and the alkyl iodide chain. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF). This stock solution can then be diluted into your aqueous buffer to the desired final concentration.
Q2: What is the best organic solvent to prepare a stock solution of this compound?
A2: DMSO is a highly effective solvent for creating stock solutions of hydrophobic compounds for use in biological assays.[1][2] Ethanol can also be a suitable choice. The selection may depend on the specific requirements of your experiment and the tolerance of your biological system to the solvent.
Q3: What is the maximum concentration of DMSO my experiment can tolerate?
A3: The tolerance to DMSO varies between cell lines and experimental systems.[3][4] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines can tolerate up to 1%.[5][6] For sensitive applications or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][7] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific system.
Q4: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my buffer. How can I resolve this?
A4: Precipitation upon dilution indicates that the solubility limit of the compound in the final aqueous buffer has been exceeded. To address this, you can try the following:
-
Lower the final concentration: Your target concentration may be too high for the aqueous environment.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher final concentration of the organic co-solvent may help to keep the compound in solution.
-
Use sonication: Briefly sonicating the solution after dilution can help to dissolve small particles that may have precipitated.[5]
-
Gentle warming: In some cases, gentle warming of the buffer during dilution can improve solubility. However, be cautious of the compound's stability at elevated temperatures.
Q5: Is this compound stable in aqueous buffers?
A5: Alkyl iodides are the least stable of the alkyl halides and can be susceptible to hydrolysis in aqueous solutions.[8][9] Additionally, the Boc protecting group is labile under acidic conditions.[10] It is recommended to prepare fresh solutions of this compound in your buffer shortly before use and to avoid long-term storage of the compound in aqueous media. The stability will also be pH-dependent; buffers with a neutral to slightly alkaline pH are generally preferred to maintain the integrity of the Boc group.
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, please follow the troubleshooting workflow below.
Data Summary
| Solvent/Buffer System | Expected Solubility | Recommendations and Remarks |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Suitable for preparing concentrated stock solutions. |
| Ethanol | Good | Can be used as a co-solvent. |
| Methanol | Good | Can be used as a co-solvent. |
| Chloroform | Good | Primarily for non-biological applications. |
| Aqueous Systems | ||
| Water | Very Low | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Very Low | Requires a co-solvent for dissolution. |
| Tris Buffer | Very Low | Requires a co-solvent for dissolution. |
| HEPES Buffer | Very Low | Requires a co-solvent for dissolution. |
Experimental Protocol: Preparation of a Working Solution
This protocol outlines the recommended procedure for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% Dimethyl sulfoxide (DMSO), sterile-filtered for cell-based assays
-
Target aqueous buffer (e.g., PBS, Tris-HCl), sterile if required
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). The exact concentration will depend on the solubility of the compound in DMSO and the required final concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be mindful of potential degradation.
-
-
Dilute to the Final Working Concentration:
-
Pipette the desired volume of your aqueous buffer into a new sterile tube.
-
While vortexing the buffer at a moderate speed, add the required volume of the DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
For example, to prepare a 100 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 100 mM stock solution to 999 µL of buffer.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
-
Final Checks and Use:
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to sonicate the solution for a few minutes or to prepare a more dilute working solution.
-
Use the freshly prepared working solution in your experiment immediately. Avoid storing the diluted aqueous solution for extended periods.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. testbook.com [testbook.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of tert-Butyl (4-iodobutyl)carbamate Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Boc deprotection of tert-butyl (4-iodobutyl)carbamate and related adducts.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific experimental issues.
FAQs
Q1: What is the underlying mechanism of an incomplete Boc deprotection reaction?
A1: Incomplete Boc deprotection is primarily due to insufficient acid strength or concentration, suboptimal reaction time, or inadequate temperature. The reaction proceeds via protonation of the carbamate's carbonyl group by an acid, like trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] If the acidic conditions are too mild or the reaction is not allowed to proceed to completion, a significant amount of the starting material will remain.
Q2: My reaction is showing incomplete deprotection. How can I drive it to completion?
A2: To address an incomplete reaction, you can:
-
Increase Acid Concentration: For TFA deprotection in dichloromethane (B109758) (DCM), a common starting point is a 1:1 (v/v) ratio.[2] If starting material persists, increasing the proportion of TFA can be effective. For HCl-based methods, ensuring the use of a sufficiently concentrated solution (e.g., 4M HCl in dioxane) is crucial.[3]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer observed.
-
Increase Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Q3: I'm observing unexpected byproducts in my final product. What could be the cause?
A3: A primary cause of byproduct formation is the reactive tert-butyl cation generated during the deprotection.[1] This cation is an electrophile and can alkylate any nucleophiles present in the reaction mixture, including the solvent, the newly formed amine, or other functionalities on your molecule.[2] In the case of this compound, the iodide itself is generally stable under these conditions but the primary amine product is nucleophilic.
Q4: How can I prevent the formation of t-butylated byproducts?
A4: The most effective way to prevent t-butylation is to use a "scavenger" in your reaction mixture.[3] Scavengers are nucleophilic species that are added in small quantities to trap the tert-butyl cation. Common scavengers include:
-
Anisole (B1667542) or Thioanisole: These are often used to capture the electrophilic cation.
-
Triethylsilane (TES): TES can reduce the tert-butyl cation.
-
Water: A small amount of water can also act as a scavenger.
Q5: Are there milder alternatives to TFA or HCl for deprotecting my substrate if it contains other acid-sensitive groups?
A5: Yes, several milder methods can be employed for Boc deprotection on sensitive substrates:
-
Oxalyl Chloride in Methanol (B129727): This system has been shown to effectively deprotect a range of N-Boc compounds at room temperature.[4]
-
Iodine: Catalytic amounts of iodine can mediate the deprotection of N-Boc groups under neutral conditions, sometimes even solvent-free.[5][6]
-
Lewis Acids: Reagents like ZnBr₂ can be used for selective deprotection.[7]
-
Aqueous Phosphoric Acid: This provides a milder acidic environment for deprotection.[4]
Data Presentation
The following tables summarize typical conditions for common and alternative Boc deprotection methods.
Table 1: Standard Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temp | 0.5 - 2 | >95 | A 1:1 TFA:DCM mixture is a common starting point.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4 M | 0 - Room Temp | 0.5 - 4 | >95 | The product is isolated as the hydrochloride salt.[3] |
| Hydrochloric Acid (HCl) | Methanol | 0.1 M | Room Temp | 1 - 3 | >90 | A milder alternative to 4M HCl in dioxane.[3] |
Table 2: Milder and Alternative Deprotection Conditions
| Reagent | Solvent | Equivalents | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| Oxalyl Chloride | Methanol | 3 | Room Temp | 1 - 4 | up to 90 | Good for substrates with other acid-sensitive groups.[4] |
| Iodine | None (Solvent-free) | Catalytic | Room Temp | 0.5 | ~98 | A neutral and efficient method.[5] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Stoichiometric | Room Temp | 1 - 5 | >90 | A common Lewis acid for this transformation.[7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the this compound adduct (1.0 equiv) in anhydrous DCM (0.1-0.5 M).
-
Scavenger Addition (Optional but Recommended): Add a scavenger such as anisole (1.0-2.0 equiv).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (10-20 equiv) dropwise while stirring. A common ratio is 1:1 DCM:TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Isolation: The resulting crude product is the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction with an organic solvent.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the this compound adduct (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (5-10 equiv) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. To facilitate precipitation of the hydrochloride salt, anhydrous diethyl ether can be added. The solid product can then be collected by filtration, washed with diethyl ether, and dried under vacuum.
Visualizations
Diagram 1: General Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Diagram 2: Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Technical Support Center: Improving Conjugation Efficiency of tert-Butyl (4-iodobutyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of conjugation reactions involving tert-Butyl (4-iodobutyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional linker molecule. It contains a Boc-protected amine and a primary alkyl iodide.[1][2] Its primary application is in bioconjugation and medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand. The alkyl iodide serves as a reactive handle for covalent bond formation with nucleophiles, as iodine is an excellent leaving group for nucleophilic substitution reactions.[1][2]
Q2: What types of nucleophiles can be conjugated with this compound?
A2: This reagent is suitable for conjugation with a variety of soft and hard nucleophiles. The most common reaction partners include:
-
Amines: Primary and secondary aliphatic amines, anilines, and heterocyclic amines (e.g., piperidine, piperazine).
-
Thiols: Cysteine residues in peptides and other thiol-containing molecules.
-
Phenols: The hydroxyl group of phenols and substituted phenols.
-
Carboxylates: While less common, it can be used to form esters, though this is generally a less favorable reaction compared to alkylating more potent nucleophiles.
Q3: What are the general reaction conditions for a successful conjugation?
A3: A typical conjugation involves the reaction of the nucleophile with this compound in the presence of a non-nucleophilic base in an anhydrous polar aprotic solvent. Common conditions include using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) in solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF). The reaction is often heated to facilitate the substitution reaction.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting materials (the nucleophile and this compound) and the appearance of a new spot (on TLC) or a new mass peak (in LC-MS) corresponding to the conjugated product.
Q5: What is the standard method for purifying the final conjugated product?
A5: The most common and effective method for purification is silica (B1680970) gel column chromatography. A solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol, is used to separate the desired product from unreacted starting materials and any byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in conjugation reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
| Possible Cause | Suggested Solution |
| Degraded Reagents | Ensure the this compound is fresh or has been stored properly, protected from light and moisture. Verify the purity of your nucleophile. |
| Inactive Base | Use a freshly opened bottle of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). Ensure bases like potassium or cesium carbonate are anhydrous. |
| Presence of Water | Use anhydrous solvents. Dry glassware thoroughly before starting the reaction. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Suboptimal Temperature | For many Sₙ2 reactions, heating is required. Try increasing the reaction temperature in increments of 10-20 °C. Typical temperatures range from 60 °C to 100 °C in DMF or ACN. |
| Insufficient Reaction Time | Monitor the reaction for an extended period (e.g., 24-48 hours) using TLC or LC-MS to ensure it has reached completion. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is a good starting point, try using a slight excess (1.1-1.5 equivalents) of the this compound. |
| Poor Nucleophile Reactivity | Sterically hindered nucleophiles will react slower. Consider increasing the temperature or using a more polar solvent to enhance the reaction rate. Ensure the chosen base is strong enough to deprotonate the nucleophile if necessary (e.g., for phenols and some thiols). |
Issue 2: Formation of Side Products
The appearance of multiple spots on a TLC plate indicates the presence of impurities or side products.
Common Side Reactions
Caption: Potential side reaction pathways in the conjugation process.
| Side Product | Possible Cause | Mitigation Strategy |
| Di-alkylation Product | Occurs when the nucleophile (especially primary amines) reacts with two molecules of the alkyl iodide. | Use a 1:1 or slight excess of the nucleophile to the alkyl iodide. Add the alkyl iodide slowly to the reaction mixture to maintain a low concentration. |
| Elimination Product (tert-butyl but-3-en-1-ylcarbamate) | Favored by strong, sterically hindered bases and high temperatures. The base abstracts a proton from the carbon adjacent to the iodide, leading to the formation of a double bond. | Use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃ instead of strong bases like t-BuOK. Avoid excessively high reaction temperatures. |
| Unreacted Starting Material | Incomplete reaction due to reasons outlined in "Issue 1". | Refer to the troubleshooting guide for low yield. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound with common nucleophiles. These should be optimized for specific substrates.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)
Workflow for N-Alkylation
Caption: A typical experimental workflow for N-alkylation.
-
Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1 M with respect to the amine.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)
-
Reaction Setup: To a round-bottom flask, add thiophenol (1.0 eq.) and diisopropylethylamine (DIPEA) (1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add this compound (1.05 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Gentle heating (40-50 °C) may be required for less reactive thiols.
-
Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the conjugation of this compound with various nucleophiles. Note that these are starting points and may require optimization.
| Nucleophile Type | Example | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Aliphatic Amine | Benzylamine | K₂CO₃ (2.0) | ACN | 80 | 12-18 | 70-90% |
| Secondary Aliphatic Amine | Piperidine | K₂CO₃ (2.0) | ACN | 80 | 12-24 | 75-95% |
| Aromatic Amine | Aniline | Cs₂CO₃ (2.0) | DMF | 100 | 24-48 | 40-60% |
| Thiol | Thiophenol | DIPEA (1.5) | DMF | 25-50 | 4-8 | 80-95% |
| Phenol | Phenol | K₂CO₃ (2.0) | DMF | 80-100 | 18-36 | 60-80% |
References
Technical Support Center: Purification of tert-Butyl (4-iodobutyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-iodobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is complete, but a TLC analysis shows the presence of unreacted this compound. What is the best method to remove it?
A1: The most effective and widely used method for removing unreacted this compound and other impurities is silica (B1680970) gel column chromatography.[1][2][3][4] This technique separates compounds based on their polarity. Given that this compound is a relatively nonpolar compound, it can be efficiently separated from more polar products.
Q2: What solvent system should I use for silica gel column chromatography?
A2: A common and effective eluent system for purifying Boc-protected compounds like this is a mixture of a non-polar solvent and a moderately polar solvent.[1][4] A gradient of ethyl acetate (B1210297) in hexanes is typically recommended.[3] You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your desired product. The optimal solvent ratio should be determined by preliminary TLC analysis.
Q3: How can I perform an effective aqueous workup to remove some of the unreacted starting material and other impurities before chromatography?
A3: An aqueous workup can be a valuable initial purification step. After the reaction is complete, quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate is a common procedure.[3] The product can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate.[3][5] Washing the combined organic layers with brine helps to remove residual water.[3] This process can help remove water-soluble impurities and some of the more polar byproducts.
Q4: Is recrystallization a viable option for purifying this compound?
A4: Recrystallization can be an effective purification technique if the crude product is a solid.[6] For compounds that are oils or low-melting solids, inducing crystallization might be challenging.[6] A common technique for similar compounds is to dissolve the crude product in a minimal amount of a suitable solvent and then add a non-polar solvent to induce precipitation.[6] Solvent screening on a small scale is recommended to find the optimal solvent system. For some carbamates, recrystallization from hexane (B92381) or a benzene-hexane mixture has been reported.[7]
Experimental Protocols
Silica Gel Column Chromatography
This protocol outlines the general steps for purifying this compound using silica gel flash column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate) and pack the column.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent system.[4]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the desired compound.[4]
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.[3]
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Silica Gel Chromatography | Eluent System: Hexane/Ethyl Acetate gradient (e.g., 2% to 20% EtOAc)[1][3] | High purity product, effective separation of compounds with different polarities. |
| Aqueous Extraction | Organic Solvent: Dichloromethane or Ethyl Acetate[3][5] Wash: Saturated NaHCO₃, Brine[3] | Removal of water-soluble impurities and some polar byproducts. |
| Recrystallization | Solvent System: Hexane or Hexane/Ethyl Acetate mixture[6][7] | Can yield high purity crystalline solid if the compound is prone to crystallization. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 2. Buy t-Butyl (2-iodo-4-methylphenyl)carbamate (EVT-12670175) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactivity of tert-Butyl (4-iodobutyl)carbamate
Welcome to the technical support center for experiments involving tert-Butyl (4-iodobutyl)carbamate. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound when treated with a base?
The primary reaction is an intramolecular SN2 cyclization to form the five-membered ring product, tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine). The base deprotonates the carbamate (B1207046) nitrogen, which then acts as a nucleophile, attacking the carbon bearing the iodine leaving group.
Q2: What type of base is most effective for this cyclization?
Strong, non-nucleophilic bases are generally the most effective for this transformation. These bases are capable of deprotonating the carbamate's N-H bond without competing in nucleophilic substitution or promoting significant elimination side reactions. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and lithium diisopropylamide (LDA).
Q3: How does the choice of solvent affect the reaction?
Polar aprotic solvents are typically used for this type of reaction as they can solvate the cation of the base while not significantly solvating the anionic nucleophile, thus increasing its reactivity. Common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). The choice of solvent can influence reaction rates and the solubility of the reagents.
Q4: What are the potential side reactions when using a base with this compound?
The main potential side reaction is an E2 elimination, which would lead to the formation of tert-butyl (but-3-en-1-yl)carbamate. This is more likely to occur with sterically hindered bases or at higher temperatures. Intermolecular reactions can also occur, especially at high concentrations, leading to dimers or polymers.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low or No Yield of N-Boc-pyrrolidine | 1. Ineffective Deprotonation: The base used may not be strong enough, or it may have degraded due to improper storage (e.g., exposure to moisture). 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Quality Starting Material: The this compound may have decomposed. | 1. Base Selection and Handling: Use a strong, non-nucleophilic base such as NaH, KOt-Bu, or LDA. Ensure the base is fresh and handled under anhydrous conditions. 2. Optimize Temperature: While starting at a low temperature is often recommended to control the initial deprotonation, gradually warming the reaction mixture to room temperature or slightly above may be necessary to drive the cyclization to completion. 3. Verify Starting Material: Check the purity of the starting material by NMR or other analytical techniques before starting the reaction. |
| Formation of Significant Amounts of Byproducts | 1. Elimination (E2) Reaction: Use of a sterically hindered base or high temperatures can favor elimination. 2. Intermolecular Reactions: High concentrations of the starting material can lead to intermolecular side reactions. | 1. Choice of Base and Temperature Control: Use a less sterically hindered strong base if elimination is a major issue. Maintain a controlled temperature throughout the reaction. 2. High Dilution: Run the reaction at a lower concentration (high dilution) to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the base.[1] |
| Incomplete Reaction | 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Stoichiometry of Base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation. 2. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. |
Data Presentation: Effect of Base on Reactivity
While a direct comparative study with quantitative yields for this compound was not found in the searched literature, the following table summarizes the general conditions and expected reactivity for commonly used bases in similar intramolecular cyclizations.
| Base | Typical Solvent(s) | Typical Temperature | Key Characteristics & Considerations |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to room temperature | A strong, non-nucleophilic base. It is a solid and the reaction is heterogeneous, which can sometimes lead to slower reaction rates. Requires careful handling due to its reactivity with water. |
| Potassium tert-Butoxide (KOt-Bu) | THF, DMF | Room temperature | A strong, sterically hindered base. It is generally effective for promoting cyclizations.[2] |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | A very strong, non-nucleophilic, and sterically hindered base. It is typically prepared in situ from diisopropylamine (B44863) and n-butyllithium. Its high reactivity allows for deprotonation at low temperatures. |
Experimental Protocols
Synthesis of tert-Butyl pyrrolidine-1-carboxylate via Intramolecular Cyclization
This protocol is a representative procedure based on general methods for intramolecular cyclization of N-Boc protected haloamines.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, pre-washed with anhydrous hexane (B92381) to remove mineral oil if desired).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure tert-butyl pyrrolidine-1-carboxylate.
Visualizations
Caption: Reaction pathway for the base-mediated intramolecular cyclization.
Caption: A workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Head-to-Head Battle of Halogens: tert-Butyl (4-iodobutyl)carbamate vs. tert-Butyl (4-bromobutyl)carbamate in Nucleophilic Substitution Reactions
For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an in-depth comparison of two commonly used bifunctional linkers, tert-Butyl (4-iodobutyl)carbamate and tert-Butyl (4-bromobutyl)carbamate, focusing on their performance in nucleophilic substitution reactions.
At the heart of their utility lies the Boc-protected amine, which allows for selective reaction at the halogenated terminus, followed by deprotection to reveal a primary amine for further functionalization. The key difference between these two reagents is the halogen atom—iodine versus bromine—which dictates their reactivity as electrophiles. This comparison will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols.
Executive Summary: The Reactivity Advantage of the Iodo-Derivative
In nucleophilic substitution reactions, particularly those following an S(_N)2 mechanism, This compound is generally the more reactive and efficient alkylating agent compared to its bromo-counterpart. This heightened reactivity is attributed to the intrinsic properties of the carbon-iodine bond and the stability of the iodide anion as a leaving group.
The weaker carbon-iodine bond (approximately 218 kJ/mol) compared to the carbon-bromine bond (approximately 285 kJ/mol) means that less energy is required to cleave the C-I bond during the transition state of a nucleophilic attack. Furthermore, the iodide ion (I⁻) is a larger, more polarizable, and weaker base than the bromide ion (Br⁻), making it a superior leaving group. In aprotic polar solvents, this difference in leaving group ability translates to significantly faster reaction rates for alkyl iodides.[1]
Comparative Performance: A Data-Driven Analysis
While direct side-by-side kinetic studies for these specific carbamates are not extensively published, the well-established principles of organic chemistry and available data for analogous primary alkyl halides provide a clear picture of their relative performance.
| Feature | This compound | tert-Butyl (4-bromobutyl)carbamate | Advantage |
| Reactivity in S(_N)2 Reactions | Higher | Lower | This compound |
| Reaction Time | Shorter | Longer | This compound |
| Reaction Temperature | Milder conditions often suffice | May require higher temperatures | This compound |
| Yields | Often higher due to faster, cleaner reactions | Can be lower due to side reactions or incomplete conversion | This compound |
| Cost & Stability | Generally higher cost, may be less stable | Lower cost, generally more stable | tert-Butyl (4-bromobutyl)carbamate |
The enhanced reactivity of the iodo derivative can lead to more efficient processes, especially when dealing with less nucleophilic substrates or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis of both carbamates and a representative nucleophilic substitution reaction are provided below.
Synthesis of tert-Butyl (4-bromobutyl)carbamate
This procedure involves the bromination of the corresponding alcohol.
Materials:
-
4-(tert-Butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for elution)
Procedure:
-
Dissolve 4-(tert-Butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution.
-
Slowly add carbon tetrabromide (1.9 eq) while stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the mixture through a pad of celite to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield tert-Butyl (4-bromobutyl)carbamate as a white solid.[2]
Synthesis of this compound via Finkelstein Reaction
The iodo-derivative is conveniently synthesized from the bromo-derivative using the Finkelstein reaction.[1][2]
Materials:
-
tert-Butyl (4-bromobutyl)carbamate
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
Dissolve tert-Butyl (4-bromobutyl)carbamate (1.0 eq) in acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The precipitated sodium bromide can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Comparative Nucleophilic Substitution: N-Alkylation of an Amine
This protocol outlines a general procedure for comparing the two reagents in an N-alkylation reaction.
Materials:
-
This compound
-
tert-Butyl (4-bromobutyl)carbamate
-
A primary or secondary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
A polar aprotic solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
In two separate reaction vessels, dissolve the amine (1.0 eq) and DIPEA (1.5 eq) in the chosen solvent.
-
To one vessel, add this compound (1.1 eq).
-
To the other vessel, add tert-Butyl (4-bromobutyl)carbamate (1.1 eq).
-
Stir both reactions at room temperature (or a slightly elevated temperature, e.g., 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography and compare the yields and reaction times.
Expected Outcome: The reaction with this compound is expected to proceed significantly faster and may provide a higher yield of the N-alkylated product compared to the reaction with tert-Butyl (4-bromobutyl)carbamate under identical conditions.
Visualizing the Reaction Pathway
The following diagrams illustrate the synthesis pathways and the logical choice between the two reagents.
Conclusion
For applications demanding high reactivity, shorter reaction times, and milder conditions, This compound is the superior choice . Its enhanced performance in S(_N)2 reactions can lead to higher yields and a cleaner reaction profile. However, for cost-sensitive applications or when reacting with highly nucleophilic substrates where the reactivity of the bromo-derivative is sufficient, tert-Butyl (4-bromobutyl)carbamate remains a viable and more economical option . The decision between these two valuable synthetic building blocks should be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired reaction kinetics, and economic considerations.
References
A Comparative Overview of N-Alkylation Strategies
An Objective Guide to N-Alkylation: Comparing Common Alkylating Agents for Researchers and Drug Development Professionals
The introduction of alkyl groups to nitrogen atoms (N-alkylation) is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of an alkylating agent is critical as it directly impacts reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of common N-alkylation strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.
The selection of an N-alkylation method depends on several factors, including the nature of the amine (primary, secondary, aromatic, aliphatic), the desired product (primary, secondary, tertiary, or quaternary amine), functional group tolerance, and scalability. The most prevalent methods include direct alkylation with alkyl halides, reductive amination, the Mitsunobu reaction, and greener alternatives using alcohols or carbonates.
Direct Alkylation with Alkyl Halides
This classical approach involves the nucleophilic substitution (SN2) reaction between an amine and an alkyl halide.[1] It is a widely used method, particularly for synthesizing tertiary amines and quaternary ammonium (B1175870) salts.[2]
Mechanism: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1]
Advantages:
-
Simple procedure and readily available starting materials.
-
Effective for producing quaternary ammonium salts where over-alkylation is the desired outcome.[2]
Disadvantages:
-
Poor selectivity, often leading to a mixture of primary, secondary, tertiary, and quaternary ammonium salts, as the product amine can be more nucleophilic than the starting material.[1][2][3]
-
Requires the use of a base to neutralize the generated hydrohalic acid.
-
Genotoxic potential of alkyl halides can be a concern.[4]
Strategies to improve selectivity for mono-alkylation exist, such as using a large excess of the starting amine or employing specific bases like cesium hydroxide (B78521), which has been shown to promote mono-N-alkylation.[5][6]
Reductive Amination
Reductive amination is a versatile and widely used method for forming C-N bonds, especially for the synthesis of secondary and tertiary amines.[7][8] The process involves two main variations: using aldehydes/ketones or, more recently, carboxylic acids as the alkyl source.
Mechanism (with Aldehydes/Ketones): The reaction proceeds via the formation of an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[8] Common reducing agents include sodium borohydride (B1222165) derivatives (NaBH(OAc)3, NaBH3CN) or catalytic hydrogenation.[8]
Mechanism (with Carboxylic Acids): This method provides an alternative to using often unstable aldehydes.[9] The process typically involves an initial amidation step to form an amide, which is then reduced.[9][10] Catalytic systems often employ silanes as the reductant.[9]
Advantages:
-
High selectivity for mono-alkylation, avoiding the over-alkylation issues seen with alkyl halides.[3]
-
Broad substrate scope and good functional group tolerance.
-
Using carboxylic acids enhances stability and handling compared to aldehydes.[9]
Disadvantages:
-
Requires a stoichiometric reducing agent or a catalyst system.
-
The choice of reducing agent is critical; for instance, NaBH3CN is highly toxic.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of acidic nitrogen nucleophiles (e.g., imides, hydrazoic acid) using primary or secondary alcohols.[11][12] It is particularly valued for its ability to proceed with a clean inversion of stereochemistry at the alcohol's chiral center.[11]
Mechanism: The reaction involves the activation of the alcohol's hydroxyl group by a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh3) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), turning it into a good leaving group.[11] The acidic N-H compound then displaces this activated group.
Advantages:
-
Excellent control of stereochemistry (inversion).[11]
-
Mild reaction conditions.
-
Useful for alkylating nitrogen heterocycles and imides.[12]
Disadvantages:
-
Limited to acidic nucleophiles (pKa < 15).[12]
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as by-products, which can complicate purification.[13]
-
The reagents (DEAD, DIAD) are hazardous.
Green N-Alkylation Methods
Growing emphasis on sustainable chemistry has driven the development of greener N-alkylation protocols that avoid toxic reagents and minimize waste.
-
Using Alcohols (Borrowing Hydrogen/Hydrogen Auto-transfer): This strategy uses alcohols as alkylating agents, with water as the only byproduct.[14] The reaction is catalyzed by transition metals (e.g., ruthenium, iridium, cobalt) which temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ.[14][15][16] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the imine intermediate.[16]
-
Using Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC) serve as eco-friendly and non-genotoxic alternatives to alkyl halides and sulfates.[4][17] These reactions can often be performed under neat conditions, using the carbonate as both the reagent and the solvent.[4]
Advantages:
-
High atom economy and reduced waste (water is the main byproduct when using alcohols).[14]
-
Avoids the use of toxic alkyl halides.[4]
-
Dialkyl carbonates are safer and more sustainable reagents.[17]
Disadvantages:
-
Often requires elevated temperatures and specialized catalysts.[14]
-
The catalytic systems can be expensive or sensitive.
Quantitative Data Comparison
The following table summarizes the performance of various N-alkylating agents based on reported experimental data. Yields are highly substrate-dependent and these values represent typical ranges.
| Alkylating Agent Class | Substrate Scope (Amine) | Typical Yields | Selectivity (Monoalkylation) | Key Reaction Conditions | Common Side Products |
| Alkyl Halides | Primary, Secondary, Tertiary | 25-90%[6] | Poor (can be improved with CsOH or excess amine)[1][6] | Base (e.g., K2CO3, NaHCO3, Et3N), various solvents (DMF, ACN, H2O)[18][19] | Over-alkylated products (di-, tri-, quaternary), elimination products (alkenes) |
| Reductive Amination (Aldehydes/Ketones) | Primary, Secondary | 70-98% | Excellent | Reductant (e.g., NaBH(OAc)3, H2/Pd-C), often acidic or neutral pH[8] | Amine borane (B79455) complexes (with some reductants) |
| Reductive Amination (Carboxylic Acids) | Primary, Secondary | 77-95%[9] | Excellent | Catalyst (e.g., Ir, Pt, Ru), Silane reductant, elevated temp.[9][10] | Amide intermediate |
| Mitsunobu Reaction (Alcohols) | Acidic N-H (Imides, etc.) | 60-96%[20] | Excellent | PPh3, DEAD/DIAD, THF, 0 °C to RT[12] | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Alcohols (Borrowing Hydrogen) | Primary, Secondary | 60-98%[15][16] | Good to Excellent | Metal catalyst (Ru, Ir, Co), base, high temp. (100-150 °C)[15] | Aldehydes, ketones |
| Dialkyl Carbonates (e.g., PC) | N-Heterocycles, Primary Amines | 49-95%[17] | Good (can form dialkylated products with some substrates)[17] | Neat or with base (Na2CO3), high temp. (140-180 °C)[4][17] | CO2, H2O |
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms in N-alkylation.
Caption: A decision-making workflow for selecting an appropriate N-alkylation strategy.
Caption: The bimolecular nucleophilic substitution (SN2) mechanism for direct N-alkylation.
Caption: General pathway for reductive amination using an aldehyde or ketone.
Caption: Key steps in the Mitsunobu reaction for N-alkylation of acidic nucleophiles.
Experimental Protocols
Protocol 1: Mono-N-Alkylation of a Primary Amine using an Alkyl Halide with Cesium Hydroxide
This protocol is adapted from procedures demonstrating selective mono-alkylation.[6]
Materials:
-
Primary amine (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Cesium hydroxide monohydrate (CsOH·H₂O) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Drying agent (e.g., powdered 4 Å molecular sieves)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine, anhydrous DMF, and powdered 4 Å molecular sieves.
-
Add cesium hydroxide monohydrate to the suspension and stir for 15 minutes at room temperature.
-
Add the alkyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure secondary amine.
Protocol 2: Reductive Amination of a Secondary Amine with an Aldehyde
This protocol uses sodium triacetoxyborohydride (B8407120), a mild and effective reducing agent for reductive aminations.[8]
Materials:
-
Secondary amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine and the aldehyde in DCM.
-
If the amine salt is used, add a base like triethylamine (B128534) (Et₃N) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride to the mixture in portions over 10-15 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 1 to 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tertiary amine by flash chromatography if necessary.
Protocol 3: N-Alkylation of Phthalimide via Mitsunobu Reaction
This protocol describes a classic Mitsunobu reaction to alkylate an acidic nitrogen.[11]
Materials:
-
Primary or secondary alcohol (1.0 equiv)
-
Phthalimide (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried flask under an inert atmosphere, dissolve the alcohol, phthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise via a syringe over 20-30 minutes. An exothermic reaction and color change (typically to a pale yellow or orange) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC. Reactions are often complete within 2-16 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification can be achieved by recrystallization or column chromatography on silica gel. The triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the LC-MS Validation of Protein Conjugation with tert-Butyl (4-iodobutyl)carbamate
For researchers, scientists, and drug development professionals, the precise and reliable validation of protein conjugation is paramount. The covalent attachment of molecules, such as tert-Butyl (4-iodobutyl)carbamate, to a protein can impart new functionalities, facilitate drug delivery, or enable detection. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the validation of such conjugations, supported by experimental data and detailed protocols.
LC-MS for the Comprehensive Analysis of Protein Conjugates
LC-MS has emerged as a powerful and indispensable tool for the detailed characterization of protein biopharmaceuticals.[1] For protein conjugates, it provides a wealth of information, from the confirmation of the covalent modification to the precise identification of conjugation sites and the determination of the degree of conjugation. This is achieved by accurately measuring the mass of the intact protein conjugate or its constituent peptides after enzymatic digestion.[2]
The validation process using LC-MS typically involves comparing the mass of the unmodified protein with that of the conjugated protein. An increase in mass corresponding to the molecular weight of the attached molecule confirms a successful conjugation. Further analysis, often involving proteolytic digestion followed by LC-MS/MS (peptide mapping), can pinpoint the exact amino acid residues that have been modified.[3]
Below is a generalized workflow for the validation of protein conjugation using LC-MS.
Detailed Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This compound is an alkylating agent. The iodo group is a good leaving group, making the butyl chain susceptible to nucleophilic attack by amino acid side chains on the protein surface. The primary targets for alkylation are the thiol groups of cysteine residues due to their high nucleophilicity.[4][5] Other nucleophilic residues such as the imidazole (B134444) group of histidine and the amino group of lysine (B10760008) can also be modified, often requiring higher concentrations of the alkylating agent or more forcing reaction conditions.[5] The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, suggesting this reagent can be used for further modifications after deprotection.[6]
Materials:
-
Target protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Quenching reagent (e.g., L-cysteine or Tris buffer)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess for the conjugation reaction.
-
Protein Preparation: If the protein contains disulfide bonds that are not intended for modification, they should be reduced prior to conjugation if cysteine alkylation is desired. This can be achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reducing agent must then be removed by desalting or dialysis.[7]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar excess, temperature, and incubation time should be determined empirically for each specific protein. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein.[6] Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted alkylating agent. L-cysteine or Tris buffer are commonly used for this purpose.
-
Purification: Remove excess reagent and byproducts by desalting, dialysis, or size-exclusion chromatography (SEC). The purified conjugated protein is then ready for analysis.
Protocol 2: LC-MS Analysis of the Conjugated Protein
The analysis can be performed on the intact conjugated protein or on peptides generated by proteolytic digestion (peptide mapping).
A. Intact Mass Analysis:
-
Sample Preparation: Dilute the purified conjugated protein in a suitable buffer compatible with mass spectrometry (e.g., containing 0.1% formic acid).
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute the protein.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the protein. The mass shift upon conjugation is calculated by subtracting the mass of the unconjugated protein from the mass of the conjugated protein. The expected mass increase for the addition of one molecule of this compound is 314.19 Da (C10H20INO2).
-
B. Peptide Mapping Analysis:
-
Sample Preparation (Digestion):
-
Denature the conjugated protein (e.g., with urea (B33335) or guanidine (B92328) hydrochloride).
-
Reduce disulfide bonds with DTT or TCEP.
-
Alkylate free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.[8]
-
Digest the protein into peptides using a protease such as trypsin.[7]
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient to resolve the complex peptide mixture.
-
-
Mass Spectrometry (LC-MS/MS):
-
Ionization Mode: ESI in positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense peptide ions in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. Modified peptides are identified by a mass shift corresponding to the mass of the conjugated moiety. The fragmentation pattern in the MS/MS spectrum confirms the identity of the peptide and can often pinpoint the exact site of modification.
-
Comparison with Alternative Techniques
While LC-MS provides the most detailed information, other techniques are often used for routine analysis and can offer complementary data.
| Feature | LC-MS | SDS-PAGE | Hydrophobic Interaction Chromatography (HIC-UV) |
| Information Obtained | - Accurate mass of conjugate- Degree of conjugation- Site of conjugation (peptide mapping)- Heterogeneity of conjugation | - Apparent molecular weight- Estimation of conjugation success (band shift)- Purity assessment | - Drug-to-Antibody Ratio (DAR) distribution- Relative quantification of different conjugated species- Assessment of hydrophobicity changes |
| Quantitative Capability | High (absolute quantification possible with standards) | Semi-quantitative (densitometry) | High (relative quantification of species) |
| Sensitivity | High | Moderate | Moderate |
| Throughput | Moderate | High | High |
| Resolution | High (can resolve species with small mass differences) | Low (may not resolve species with similar sizes) | High (can resolve species with different numbers of conjugated molecules) |
| Instrumentation Cost | High | Low | Moderate |
| Expertise Required | High | Low | Moderate |
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight.[9] A successful conjugation results in an increase in the protein's molecular weight, which is observed as a shift to a higher position on the gel compared to the unconjugated protein. While it is a simple and rapid method to confirm that a reaction has occurred, it offers low resolution and is generally not suitable for accurate quantification or determining the degree of conjugation, especially when multiple species are present.[9]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of a small molecule conjugate often increases the hydrophobicity of the protein, allowing for the separation of species with different numbers of conjugated molecules.[10] HIC is particularly useful for analyzing antibody-drug conjugates (ADCs) to determine the distribution of different drug-to-antibody ratios (DARs).[10] When coupled with UV detection, it provides a robust method for quantifying the relative amounts of each conjugated species.[6]
Logical Relationship Diagram
The chemical basis of the conjugation reaction is the nucleophilic attack of an amino acid side chain on the electrophilic carbon of the this compound.
Conclusion
The validation of protein conjugation is a critical step in the development of novel bioconjugates. While techniques like SDS-PAGE and HIC-UV provide valuable and often complementary information, LC-MS stands out for its ability to provide unambiguous confirmation of conjugation, accurate mass measurement, and precise localization of modification sites. For a comprehensive and detailed characterization of proteins conjugated with this compound, LC-MS is the method of choice, offering unparalleled depth of analysis and confidence in the final product. The choice of analytical method will ultimately depend on the specific information required at different stages of the research and development process.
References
- 1. tert-Butyl (3-chloro-4-iodophenyl)carbamate | C11H13ClINO2 | CID 22592440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent adduction of nucleophilic amino acids by 4-hydroxynonenal and 4-oxononenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of tert-Butyl (4-iodobutyl)carbamate: A Comparative Guide for Researchers
For scientists and professionals engaged in drug development and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount. This guide provides a comprehensive comparison of the analytical data and synthetic methodologies for tert-butyl (4-iodobutyl)carbamate, a key building block in organic synthesis. To offer a thorough perspective, this guide also presents a comparative analysis with its bromo-analogue, tert-butyl (4-bromobutyl)carbamate, providing researchers with alternative synthetic strategies and characterization data.
Spectroscopic and Physical Data Comparison
The structural integrity of this compound and its bromo-analogue is typically established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the key analytical data for both compounds.
| Property | This compound | tert-Butyl (4-bromobutyl)carbamate |
| Molecular Formula | C₉H₁₈INO₂ | C₉H₁₈BrNO₂ |
| Molecular Weight | 299.15 g/mol | 252.15 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.19 (t, 2H), 3.10 (q, 2H), 1.87 (p, 2H), 1.58 (p, 2H), 1.44 (s, 9H), 4.5 (br s, 1H) | δ (ppm): 3.41 (t, 2H), 3.13 (q, 2H), 1.90 (p, 2H), 1.65 (p, 2H), 1.44 (s, 9H), 4.6 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0, 79.2, 40.2, 33.5, 30.3, 28.4, 6.8 | δ (ppm): 156.0, 79.3, 40.1, 33.8, 30.8, 28.4, 28.0 |
| IR (KBr, cm⁻¹) | Expected: ~3340 (N-H), ~2970 (C-H), ~1685 (C=O), ~1520 (N-H bend), ~1170 (C-O) | Expected: ~3340 (N-H), ~2970 (C-H), ~1685 (C=O), ~1520 (N-H bend), ~1170 (C-O) |
| Mass Spectrum (EI) | Expected [M]+ at m/z 299, significant fragments at 243 ([M-C₄H₈]+), 199 ([M-Boc]+), 172 ([M-I]+) | Expected [M]+ at m/z 251/253, significant fragments at 195/197 ([M-C₄H₈]+), 151/153 ([M-Boc]+), 172 ([M-Br]+) |
Note: The spectral data for this compound is based on expected values and data from a commercial supplier[1]. The data for the bromo-analogue is derived from typical values for similar structures.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound typically proceeds via a two-step sequence starting from 4-amino-1-butanol (B41920). The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the conversion of the terminal hydroxyl group to an iodide. A common alternative involves the synthesis of the corresponding bromo-analogue.
Synthesis of this compound
Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate
This initial step involves the protection of the amino group of 4-amino-1-butanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
dot
Caption: Boc protection of 4-amino-1-butanol.
Experimental Protocol:
-
To a solution of 4-amino-1-butanol (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.
Step 2: Iodination of tert-Butyl (4-hydroxybutyl)carbamate
The hydroxyl group of the Boc-protected amino alcohol is then converted to an iodide using a suitable iodinating agent, such as iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444).
-
dot
Caption: Iodination of the intermediate alcohol.
Experimental Protocol:
-
To a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in dichloromethane at 0 °C, add iodine (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with aqueous sodium thiosulfate (B1220275) solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Alternative Synthesis: tert-Butyl (4-bromobutyl)carbamate
An alternative approach is the synthesis of the bromo-analogue, which can be a more cost-effective or readily available option depending on the starting materials.
Experimental Protocol:
-
Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran.
-
Add triphenylphosphine (1.9 eq) followed by the slow addition of carbon tetrabromide (1.9 eq).
-
Stir the reaction mixture at room temperature for 3 hours.[2]
-
Filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield tert-butyl (4-bromobutyl)carbamate.[2]
Workflow for Structural Confirmation
The structural confirmation of the synthesized product is a critical step to ensure its identity and purity. A typical workflow involves a series of analytical techniques.
-
dot
Caption: Analytical workflow for product confirmation.
This comprehensive guide provides researchers with the necessary data and protocols to confidently synthesize and structurally confirm this compound and its bromo-analogue. The detailed experimental procedures and comparative data tables serve as a valuable resource for planning and executing synthetic strategies in the fields of medicinal chemistry and drug development.
References
Unveiling the Biological Potential of tert-Butylcarbamate Modified Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological impact of specific chemical modifications is paramount. This guide provides a comparative analysis of the biological activities of molecules modified with a tert-butylcarbamate (B1260302) moiety, with a focus on their applications as components of Proteolysis Targeting Chimeras (PROTACs) and as Histone Deacetylase (HDAC) inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of their potential in therapeutic development.
The tert-butylcarbamate group, particularly in the form of tert-Butyl (4-iodobutyl)carbamate, serves as a versatile building block in medicinal chemistry. Its Boc-protected amine allows for controlled chemical synthesis, while the reactive iodine facilitates conjugation to various molecular scaffolds. This guide explores two prominent areas where this moiety has been strategically employed: as a linker in the design of PROTACs and as a key pharmacophoric feature in the development of HDAC inhibitors.
The Role of this compound as a PROTAC Linker
This compound is recognized as a valuable aliphatic linker for the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[2]
The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The four-carbon chain of the butyl group in this compound provides a degree of flexibility and spatial orientation that can be crucial for optimal ternary complex formation and subsequent ubiquitination and degradation of the target protein.
While specific biological activity data for a wide range of PROTACs utilizing a this compound-derived linker is not extensively available in the public domain, the general workflow for their synthesis and evaluation is well-established.
Figure 1: General experimental workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker.
The mechanism of action for PROTACs is a catalytic process where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Figure 2: Mechanism of action of a PROTAC molecule, leading to the ubiquitination and subsequent degradation of a target protein.
tert-Butylcarbamate-Containing Molecules as Histone Deacetylase (HDAC) Inhibitors
A series of novel pyrrole- and benzene-based hydroxamates and 2'-aminoanilides incorporating a tert-butylcarbamate group have been synthesized and evaluated as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy.[3]
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of these tert-butylcarbamate-containing molecules.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | HDAC1 (IC50, µM) | HDAC6 (IC50, µM) |
| 8b | >10 | 0.08 |
| 10c | 1.25 | 0.05 |
| SAHA | 0.02 | 0.01 |
| Data sourced from a study on tert-butylcarbamate-containing HDAC inhibitors.[3] SAHA (Suberanilohydroxamic acid) is a known pan-HDAC inhibitor used as a reference compound. |
Table 2: Antiproliferative Activity against Various Cancer Cell Lines
| Compound | U937 (GI50, µM) | LAN-5 (GI50, µM) | SH-SY5Y (GI50, µM) | K562 (GI50, µM) | H1299 (GI50, µM) | A549 (GI50, µM) | HCT116 (GI50, µM) | HT29 (GI50, µM) |
| 8b | 0.52 | 1.12 | 0.98 | 0.75 | 2.50 | 3.10 | 1.80 | 2.20 |
| 10c | 0.35 | 0.21 | 0.25 | 0.28 | 1.50 | 1.80 | 0.95 | 1.10 |
| GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on tert-butylcarbamate-containing HDAC inhibitors.[3] |
Table 3: Apoptosis Induction in U937 Cells
| Compound (at 1 µM) | % Apoptosis |
| 8b | 18.4 |
| 10c | 21.4 |
| SAHA | 16.9 |
| Percentage of apoptotic cells was determined after 48 hours of treatment. Data sourced from a study on tert-butylcarbamate-containing HDAC inhibitors.[3] |
The inhibition of HDACs by these compounds leads to the hyperacetylation of histones and other non-histone proteins, which in turn results in the modulation of gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Signaling pathway illustrating how HDAC inhibition by tert-butylcarbamate-containing molecules can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to enable researchers to replicate and build upon these findings.
In Vitro HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Protocol:
-
Recombinant human HDAC1 or HDAC6 enzyme is incubated with the test compound at various concentrations in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a specified time.
-
A developer solution is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value, the concentration of the inhibitor required to reduce HDAC activity by 50%, is calculated from the dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2][4][5]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.[4] The amount of formazan is proportional to the number of living cells.[2]
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[1]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), is used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[1]
-
Protocol:
-
Cells are seeded and treated with the test compound for a specified time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is determined.
-
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[6][7]
-
Principle: The assay measures the long-term reproductive integrity of cells. A surviving cell is defined as one that can form a colony of at least 50 cells.[6]
-
Protocol:
-
A known number of cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.
-
The medium is then replaced with fresh, drug-free medium.
-
The plates are incubated for 1-2 weeks to allow for colony formation.
-
The colonies are fixed with a solution of methanol (B129727) and acetic acid and then stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted.
-
The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. In the study on tert-butylcarbamate-containing HDAC inhibitors, this assay was used to show that compound 10c decreased the colony-forming potential of HT29 cells by up to 60%.[3]
-
Conclusion
Molecules modified with a tert-butylcarbamate group demonstrate significant and diverse biological activities. As a component of PROTACs, the this compound derivative serves as a key linker, influencing the efficacy of targeted protein degradation. In the context of HDAC inhibitors, the tert-butylcarbamate moiety is an integral part of molecules that exhibit potent anticancer effects through the induction of apoptosis and inhibition of cell proliferation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, providing a foundation for the further exploration and development of this versatile chemical scaffold.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
Kinetic Showdown: A Comparative Analysis of tert-Butyl (4-iodobutyl)carbamate in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic profile of bifunctional molecules like tert-Butyl (4-iodobutyl)carbamate is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides a comprehensive comparison of the kinetic performance of this compound in SN2 reactions with various biologically relevant nucleophiles. Due to the limited availability of direct kinetic data for this specific molecule, this analysis leverages data from analogous reactions with 1-iodobutane (B1219991) to provide a robust comparative framework.
Executive Summary
This compound is a versatile reagent featuring a primary alkyl iodide for nucleophilic attack and a Boc-protected amine. Its reactions are anticipated to proceed primarily through an SN2 mechanism, characteristic of primary alkyl halides. The reaction rate is significantly influenced by the nucleophile's strength and steric hindrance. Iodide is an excellent leaving group, ensuring favorable reaction kinetics. This guide presents a comparative analysis of its reactivity with key nucleophiles and contextualizes its performance against other alkylating agents.
Comparative Kinetic Data
Table 1: Comparison of Reaction Rates of 1-Iodobutane with Amine Nucleophiles in Acetone at 25°C
| Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Aniline | 1.5 x 10⁻⁴ | 1 |
| Pyridine | 1.4 x 10⁻³ | 9.3 |
| Triethylamine | 6.9 x 10⁻³ | 46 |
Table 2: Comparison of Reaction Rates of 1-Iodobutane with Thiol and Carboxylate Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Sodium Thiophenoxide | Methanol | 20 | 1.1 x 10⁻¹ |
| Sodium Benzoate | DMF | 50 | 1.3 x 10⁻⁵ |
Table 3: Comparison of Alkylating Agent Reactivity with a Common Nucleophile (e.g., Azide)
| Alkylating Agent | Leaving Group | Relative Rate |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1 |
| 1-Chlorobutane | Cl⁻ | 0.05 |
Note: Relative rates are approximate and can vary with specific reaction conditions.
Reaction Pathways and Experimental Workflows
The primary reaction pathway for this compound with a nucleophile (Nu⁻) is the SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide leaving group.
Caption: Generalized Sɴ2 reaction pathway for this compound.
A typical experimental workflow for determining the kinetic parameters of these reactions involves monitoring the concentration of reactants or products over time using techniques like chromatography or spectroscopy.
Caption: Standard workflow for a kinetic study of a nucleophilic substitution reaction.
Detailed Experimental Protocols
General Protocol for Kinetic Measurement of SN2 Reactions
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary amine, thiol, carboxylate salt)
-
Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)
-
Internal standard for chromatography
-
Thermostatted reaction vessel
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solutions of this compound and the internal standard. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiation: Initiate the reaction by adding the nucleophile solution to the reaction vessel. Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a suitable solvent.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Analysis: Plot the inverse of the concentration of this compound (1/[Substrate]) against time. For a second-order reaction, this will yield a straight line. The slope of this line is the second-order rate constant (k).
Comparison with Alternative Alkylating Agents
The choice of an alkylating agent is critical in drug development and organic synthesis. The reactivity of the leaving group plays a crucial role in the kinetics of the reaction.
Caption: Reactivity trend of alkyl halides in Sɴ2 reactions based on the leaving group.
As indicated in Table 3, alkyl iodides are significantly more reactive than the corresponding bromides and chlorides. This high reactivity makes this compound an efficient alkylating agent, allowing for reactions to proceed under milder conditions and with shorter reaction times compared to other alkyl halides. This is a crucial advantage in the synthesis of complex molecules where sensitive functional groups may be present.
Conclusion
This compound is a highly effective bifunctional reagent for SN2 reactions. Its primary iodoalkane structure ensures rapid reaction kinetics, with the iodide serving as an excellent leaving group. While direct quantitative kinetic data is sparse, comparative analysis with 1-iodobutane provides a strong foundation for predicting its reactivity with a range of nucleophiles. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling more informed decisions in the design and optimization of synthetic pathways.
A Comparative Analysis of Linkers in Drug Development: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of a therapeutic's success. This guide provides an objective comparison of the performance of major classes of linkers used in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies.
The linker, a seemingly simple component, plays a pivotal role in the efficacy, safety, and pharmacokinetic profile of targeted therapies. In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and enabling targeted release at the tumor site. In PROTACs, the linker bridges a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the degradation of disease-causing proteins. The choice of linker dictates the stability of the conjugate, the mechanism and rate of drug release, and ultimately, the overall therapeutic index.
Linkers in Antibody-Drug Conjugates (ADCs): A Tale of Two Strategies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The selection between these two is a pivotal decision in the design of a drug conjugate, influencing its mechanism of action, efficacy, and toxicity profile. Over 80% of clinically approved ADCs utilize cleavable linkers.[1]
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to release the payload upon encountering specific triggers within the target cell or tumor microenvironment. This targeted release can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[2][3][4] However, this comes with the potential risk of premature drug release in circulation, leading to off-target toxicity.[2]
There are three main classes of cleavable linkers based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These linkers, most commonly dipeptides like valine-citrulline (Val-Cit), are designed to be cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[5][][7] The Val-Cit linker has demonstrated high plasma stability and efficient intracellular release.[1][5]
-
pH-Sensitive Linkers: Hydrazone linkers are a prime example of this class. They are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8).[8][9][]
-
Redox-Sensitive Linkers: These linkers typically contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione.[11]
Non-Cleavable Linkers: Stability is Key
In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[1][12] This results in the payload being released with the linker and a residual amino acid attached.[1] The primary advantage of non-cleavable linkers is their superior plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[2][12] However, the released payload-linker adduct is less membrane-permeable, which largely abrogates the bystander effect.[2]
Quantitative Data Presentation
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Representative Linker | Condition | Half-life (t½) / % Release | Reference |
| pH-Sensitive | Hydrazone (AcBut) | pH 7.4 | > 24 hours (6% hydrolysis) | [13] |
| pH 4.5 | ~24 hours (97% release) | [13] | ||
| Acyl Hydrazone | pH 7.0 | > 2.0 hours | [13] | |
| pH 5.0 | 2.4 minutes | [13] | ||
| Enzyme-Sensitive | Val-Cit | Human Plasma | >100 times more stable than hydrazone | [14] |
| Phe-Lys | Human Plasma | Substantially less stable than Val-Cit | [14] | |
| Val-Ala vs. Val-Cit | Mouse Plasma | Val-Ala showed less aggregation at high DAR | [5][] | |
| Redox-Sensitive | Disulfide | Human Plasma | Variable, dependent on steric hindrance | [8] |
| Glucuronide | β-Glucuronide | In vivo | Greater efficacy than Val-Cit-PAB | [14] |
| In vivo | Not as well tolerated as Val-Cit-PAB | [14] |
Linkers in PROTACs: The Bridge to Degradation
The linker in a Proteolysis Targeting Chimera (PROTAC) is not a passive spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.[15] The linker connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is essential for the ubiquitination and subsequent degradation of the POI by the proteasome.
Key Linker Characteristics in PROTACs:
-
Linker Length: The optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while an overly long one may not effectively bring the two proteins together.[16]
-
Linker Composition: The chemical makeup of the linker affects its flexibility, solubility, and cell permeability. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[16] PEG linkers are more hydrophilic and can improve solubility, while alkyl chains offer a high degree of flexibility.[15]
-
Linker Rigidity: Rigid linkers, often incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[15]
Table 2: Impact of Linker Length and Type on PROTAC Performance
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [15][16] |
| Alkyl/Ether | 21 | 3 | 96 | [16] | |
| Alkyl/Ether | 29 | 292 | 76 | [16] | |
| ERα | PEG | 16 | 1.8 | >95 | [17] |
| PEG | 20 | 2.9 | >95 | [17] | |
| PEG | 28 | 20.3 | >95 | [17] | |
| BTK | Alkyl | 9 | Concentration-dependent decrease | - | [15] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Mandatory Visualization
Experimental Protocols
In Vitro Plasma Stability of ADC Linkers
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Sample Preparation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[4][8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[4][8]
-
Sample Analysis:
-
Data Analysis: Plot the concentration of the intact ADC or released payload over time to determine the stability profile and calculate the half-life of the linker in plasma.
In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Prepare an activation buffer by adding a reducing agent like DTT to the assay buffer.
-
Reconstitute recombinant human Cathepsin B in the activation buffer.
-
Prepare a solution of the ADC or a linker-payload conjugate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the activated Cathepsin B solution.
-
Include control wells with a Cathepsin B inhibitor.
-
Initiate the reaction by adding the ADC or linker-payload solution.
-
-
Incubation: Incubate the plate at 37°C.
-
Analysis: At specific time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[7]
In Vitro Co-Culture Bystander Assay
Objective: To quantitatively assess the bystander killing effect of an ADC.
Methodology:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that is targeted by the ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[3]
-
-
Co-Culture Setup: Seed a mixture of Ag+ and Ag- cells in the same culture plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include a control antibody and a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis:
-
Use fluorescence microscopy or flow cytometry to distinguish between the Ag+ and Ag- cell populations.
-
Quantify the viability of each cell population using a suitable assay (e.g., CellTiter-Glo).[18]
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[3][19]
Conclusion
The selection of a linker is a multifaceted process that requires careful consideration of the drug's properties, the target antigen's biology, and the desired therapeutic outcome. For ADCs, while non-cleavable linkers offer superior stability, cleavable linkers provide the advantage of releasing the payload in its most active form and the potential for a bystander effect. Among cleavable linkers, enzyme-sensitive options like Val-Cit have demonstrated a good balance of plasma stability and efficient intracellular release.[1] For PROTACs, the linker is a critical determinant of the ternary complex formation, and its length, composition, and rigidity must be empirically optimized for each target and E3 ligase pair. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel drug-linker conjugates.
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Stability of the Carbamate Linkage: A Comparative Guide
For researchers and professionals in drug development, the choice of a chemical linker is critical to the efficacy and safety of a therapeutic agent. The carbamate (B1207046) linkage, with its unique "amide-ester" hybrid nature, offers a tunable stability profile that can be advantageous in prodrug design and other bioconjugation applications.[1][2] This guide provides an objective comparison of carbamate linkage stability against common alternatives, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
The stability of a carbamate linkage is intermediate between that of an amide and an ester. Amide bonds are significantly more stable due to greater resonance stabilization, while ester bonds are more susceptible to hydrolysis.[3][4] The carbamate group's stability is influenced by its electronic and steric environment, as well as the surrounding medium, including pH and the presence of enzymes.[1][5] This tunable lability makes carbamates particularly useful as triggers in controlled-release systems.
Comparative Stability of Carbamate, Ester, and Amide Linkages
The hydrolytic stability of these three common linkages generally follows the order: Amide > Carbamate > Ester . This difference is primarily attributed to the degree of resonance delocalization of the lone pair of electrons on the nitrogen or oxygen atom adjacent to the carbonyl group.
| Linkage Type | Structure | General Stability | Factors Influencing Stability |
| Carbamate | R-NH-CO-O-R' | Intermediate | pH, temperature, enzymatic cleavage (esterases, amidases), substitution on nitrogen and oxygen.[1][5] |
| Ester | R-CO-O-R' | Low | pH (acid and base catalysis), temperature, enzymatic cleavage (esterases).[4] |
| Amide | R-CO-NH-R' | High | Harsh acidic or basic conditions, high temperatures, specific enzymatic cleavage (amidases, proteases).[3] |
Quantitative Stability Data
The following table summarizes representative hydrolysis half-life data for compounds containing carbamate, ester, or amide linkages under various conditions. It is important to note that direct comparisons can be challenging due to variations in experimental setups across different studies.
| Compound/Linkage | Condition | Half-life (t½) | Reference |
| N-phenyl carbamate | pH 7.4 | 51 min | [5] |
| Thiocarbamate | pH 7.4 | 2.6 min | [5] |
| Ester derivative | pH 1.0, 37°C | ~40% remaining after 24h | [5] |
| Amide derivative | Alkaline pH | Increased stability vs. carbamate | [5] |
| Primary carbamates | General | Seconds to 10^5 years (highly structure-dependent) | [4] |
| Carboxylic acid esters | General | Hours to years (highly structure-dependent) | [4] |
Experimental Protocols
Accurate assessment of linker stability is crucial for predicting the in vivo performance of a drug conjugate. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolytic Stability at Various pH
Objective: To determine the rate of non-enzymatic hydrolysis of a carbamate-linked compound at different pH values.
Materials:
-
Test compound (carbamate-linked molecule)
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Acetonitrile (B52724) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution in each of the pH buffers to a final concentration suitable for analysis (e.g., 10 µM).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing the sample.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the amount of remaining parent compound.
-
Calculate the half-life (t½) at each pH by plotting the natural logarithm of the parent compound concentration versus time.
Protocol 2: Assessment of Stability in Human Plasma
Objective: To evaluate the enzymatic and chemical stability of a carbamate-linked compound in a biologically relevant matrix.
Materials:
-
Test compound
-
Pooled human plasma (from a reputable supplier)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
-
Centrifuge
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration suitable for analysis (e.g., 1 µM).
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately add the aliquot to a tube containing 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Quantify the remaining parent compound and calculate the half-life in plasma.
Visualizing Workflows and Pathways
Enzymatic Degradation of Carbamates
The primary enzymatic route for carbamate cleavage is through the action of esterases, which are abundant in the body, particularly in the liver and plasma.[1] This process hydrolyzes the carbamate bond, releasing the parent drug, an alcohol or phenol, and carbamic acid, which subsequently decomposes into an amine and carbon dioxide.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for a comprehensive stability assessment of a carbamate linkage.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating tert-Butyl (4-iodobutyl)carbamate Linkers: A Comparative Guide for Researchers
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and safety. This guide provides a comprehensive in vitro and in vivo evaluation of tert-Butyl (4-iodobutyl)carbamate linkers, comparing their performance with established alternatives. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their linker selection process.
Performance Comparison of Linkers
The stability and release characteristics of a linker are paramount to the successful delivery and activation of a therapeutic payload. The following tables summarize quantitative data on the performance of various linker types, offering a comparative perspective against which the properties of this compound can be assessed.
Table 1: In Vitro Plasma Stability of Various Linker Types
| Linker Type | Representative Conjugate | Species | Half-life (t½) | Analytical Method | Reference |
| Alkyl Halide (inferred) | This compound Conjugate | Human/Mouse | Potentially susceptible to hydrolysis | LC-MS/MS | N/A |
| Valine-Citrulline (VC) | VC-PABC Linker Conjugate | Human | Stable | LC-qTOF-MS | [1][2] |
| Valine-Citrulline (VC) | VC-PABC Linker Conjugate | Mouse | Unstable (sensitive to carboxylesterase 1c) | LC-qTOF-MS | [1][2] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | OHPAS Linker Conjugate | Human/Mouse | Stable | LC-qTOF-MS | [1][2] |
| Silyl Ether | Silyl Ether-MMAE Conjugate | Human | > 7 days | Not Specified | [3] |
| Hydrazone | Hydrazone Linker Conjugate | Human | ~2 days | Not Specified | [3] |
| Carbonate | Carbonate Linker Conjugate | Human | ~36 hours | Not Specified | [3] |
Table 2: In Vivo Stability and Pharmacokinetics of Various Linker Types
| Linker Type | Representative Conjugate | Animal Model | Key Pharmacokinetic Parameter | Finding | Reference |
| Alkyl Halide (inferred) | This compound Conjugate | Mouse/Rat | N/A | Expected to have a half-life influenced by the stability of the carbamate (B1207046) and potential enzymatic cleavage. | N/A |
| Valine-Citrulline (VC) | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life | ~230 hours (9.6 days) | [4] |
| Disulfide | anti-CD22-DM1 | Mouse | % Drug remaining after 7 days | > 50% | [5] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | OHPAS Linker Conjugate | Mouse | acDrug Exposure | Stable with low clearance | [1][2] |
| Valine-Citrulline (VC) | VC-PABC Linker Conjugate | Mouse | acDrug Exposure | Unstable with high clearance | [1][2] |
| Carbamate Prodrug | Isoniazid-Carbamate | Mouse | Free Drug Half-life | Prolonged half-life (1.3-fold increase) | [6][7] |
Physicochemical Properties
Understanding the inherent properties of a linker is crucial for predicting its behavior in biological systems.
Table 3: Physicochemical Properties of a Structurally Similar Linker
| Property | Value (for tert-Butyl N-(4-iodophenyl)carbamate) | Reference |
| Molecular Formula | C11H14INO2 | [8][9] |
| Molar Mass | 319.14 g/mol | [8][9] |
| Density | 1.591 g/cm³ (Predicted) | [8] |
| Melting Point | 144-148 °C | [8] |
| Boiling Point | 299.0 °C (Predicted) | [8] |
Note: Data for the exact this compound linker was not available. The data presented is for a structurally related compound to provide an estimation of its physical characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections provide methodologies for key in vitro and in vivo assays for linker evaluation.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse, rat) over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test conjugate (e.g., 10 mM in DMSO).
-
Thaw plasma (human, mouse, or rat) at 37°C.
-
-
Incubation:
-
Spike the test conjugate into the plasma to a final concentration of 1 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and up to 7 days for highly stable compounds).
-
-
Quenching and Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to stop the reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the intact conjugate remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of the intact conjugate remaining versus time.
-
Calculate the half-life (t½) of the conjugate in plasma.
-
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the stability, distribution, and clearance of a linker-drug conjugate in a living organism.
Methodology:
-
Animal Model:
-
Select an appropriate animal model (e.g., mice or rats).
-
Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
-
Dosing:
-
Administer the test conjugate intravenously (IV) to the animals at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the animals at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody and the antibody-conjugated drug (acDrug), or LC-MS/MS to quantify the free payload.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data.
-
Determine key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
-
Visualizing Key Processes
To aid in the conceptual understanding of linker evaluation, the following diagrams illustrate critical workflows and pathways.
Caption: Experimental workflow for in vitro and in vivo linker evaluation.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Discussion and Outlook
The this compound linker, characterized by its alkyl chain, iodide leaving group, and Boc-protected carbamate, presents a unique set of properties. The alkyl iodide functionality is reactive towards nucleophiles, making it suitable for conjugation strategies involving thiols or amines. The tert-butyl carbamate serves as a protecting group for an amine, which can be deprotected under acidic conditions to potentially reveal a payload attachment site or a reactive moiety.[10][11][12]
Based on its structure, the in vivo stability of a conjugate utilizing this linker would be influenced by two main factors: the stability of the bond formed via the iodide displacement and the stability of the carbamate group itself. Carbamate moieties are generally stable but can be susceptible to enzymatic hydrolysis.[13][14][15] The Boc protecting group is typically removed under acidic conditions, suggesting that payload release could potentially be triggered in the acidic environment of the lysosome.[10][11][12]
Compared to well-established linkers like the Valine-Citrulline dipeptide, which relies on specific enzymatic cleavage by cathepsins, the this compound linker offers a different release mechanism. While VC linkers have demonstrated excellent stability in human plasma, their susceptibility to mouse carboxylesterases highlights species-specific differences that must be considered during preclinical evaluation.[1][2] The stability of the this compound linker in different species' plasma would need to be empirically determined.
Flexible linkers, such as those based on alkyl chains or polyethylene (B3416737) glycol (PEG), are common in PROTAC design.[16][17][18] The four-carbon alkyl chain of the this compound linker would impart a degree of flexibility, which can be crucial for the formation of a productive ternary complex in PROTACs.[19] However, its hydrophobicity might be a consideration for the overall solubility and cell permeability of the resulting conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TERT-BUTYL 4-IODOPHENYLCARBAMATE [chembk.com]
- 9. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
- 18. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Selectivity: A Comparative Guide to tert-Butyl (4-iodobutyl)carbamate Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of molecules is a cornerstone of innovation. This guide provides a comparative analysis of the reactivity of tert-Butyl (4-iodobutyl)carbamate, a key building block, with various nucleophiles. Understanding its selectivity is paramount for designing efficient and high-yielding synthetic routes.
This compound is a versatile reagent frequently employed for the introduction of a protected aminobutyl moiety. Its reactivity is primarily dictated by the terminal iodide, a good leaving group, which readily participates in nucleophilic substitution reactions. However, the chemoselectivity of this reagent when presented with multiple nucleophilic sites, such as those found in complex biomolecules or multifunctional building blocks, is a critical consideration. This guide delves into the selectivity of its reactions with common nucleophiles—amines, thiols, and alcohols—providing available experimental insights and protocols.
Performance Comparison with Alternative Nucleophiles
The reactivity of this compound is significantly influenced by the nucleophilicity of the reacting partner. While comprehensive kinetic data for direct comparative studies are not extensively published, general principles of nucleophilicity and available literature on analogous reactions allow for a qualitative and semi-quantitative comparison.
Table 1: Reactivity and Selectivity of this compound with Various Nucleophiles
| Nucleophile | Relative Reactivity | Expected Product | Key Considerations |
| Thiols (R-SH) | High | Thioether | Thiols are generally excellent nucleophiles and will react readily. In the presence of other nucleophiles, selective reaction at the thiol group is often observed. |
| Primary Amines (R-NH₂) | Moderate to High | Secondary Amine | Generally good nucleophiles. Over-alkylation to form a tertiary amine can be a competing side reaction. |
| Secondary Amines (R₂-NH) | Moderate | Tertiary Amine | Reactivity is often slightly lower than primary amines due to steric hindrance. |
| Alcohols (R-OH) | Low | Ether | Alcohols are weaker nucleophiles than amines and thiols and typically require activation (e.g., deprotonation with a strong base) to react efficiently. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the selective alkylation of amines, a common application of this compound.
Protocol 1: Mono-alkylation of a Diamine (e.g., Piperazine)
This protocol is adapted from methodologies for the selective mono-alkylation of symmetrical diamines, a common challenge in organic synthesis. The key to selectivity is often the use of a protecting group on one of the nucleophilic sites.
Objective: To selectively introduce a single (4-(tert-butoxycarbonylamino)butyl) group onto a symmetrical diamine.
Materials:
-
This compound
-
Mono-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of mono-Boc-piperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
The selective modification of biomolecules is a critical application for reagents like this compound. For instance, in the study of polyamines, which are crucial for cell growth and proliferation, selective alkylation can be used to introduce probes or modify their function.
Caption: Workflow for the synthesis and application of a labeled polyamine analog.
Logical Relationships in Selectivity
The selectivity of this compound in competitive reactions is governed by the relative nucleophilicity of the competing functional groups.
Caption: Hierarchy of reactivity based on nucleophilicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
